Dihydrotachysterol
Description
A vitamin D that can be regarded as a reduction product of vitamin D2.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
This compound is only found in individuals that have used or taken this drug. It is a vitamin D that can be regarded as a reduction product of vitamin D2. [PubChem]Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor. The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen. Vitamin D (when bound to the vitamin D receptor)stimulates the expression of a number of proteins involved in transporting calcium from the lumen of the intestine, across the epithelial cells and into blood. This stimulates intestinal calcium absorption and increases renal phosphate excretion. These are functions that are normally carried out by the parathyroid hormone.
A VITAMIN D that can be regarded as a reduction product of vitamin D2.
Structure
2D Structure
Properties
IUPAC Name |
(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,21-,22+,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYCWAKSDCYMBB-OPCMSESCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022938 | |
| Record name | Dihydrotachysterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrotachysterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Easily sol in organic solents, SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS, 1.25e-04 g/L | |
| Record name | DIHYDROTACHYSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dihydrotachysterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles from 90% methanol, COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER | |
CAS No. |
67-96-9 | |
| Record name | Dihydrotachysterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotachysterol [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrotachysterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrotachysterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrotachysterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydrotachysterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5LM3H112R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHYDROTACHYSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dihydrotachysterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 °C, 126 °C | |
| Record name | DIHYDROTACHYSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dihydrotachysterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dihydrotachysterol's Mechanism of Action in Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, plays a crucial role in the management of hypocalcemia, particularly in the context of hypoparathyroidism and renal osteodystrophy. Its unique metabolic activation pathway and subsequent effects on calcium and phosphate homeostasis distinguish it from naturally occurring vitamin D. This technical guide provides a comprehensive overview of the core mechanism of action of DHT, detailing its metabolic activation, interaction with the vitamin D receptor (VDR), and its downstream effects on intestinal calcium absorption, bone resorption, and renal calcium reabsorption. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a reduced form of vitamin D2.[1] A key feature of DHT is that its A-ring is rotated 180 degrees, which sterically positions the 3-hydroxyl group in a pseudo-1α-hydroxyl position. This structural characteristic is central to its mechanism of action, as it bypasses the need for renal 1α-hydroxylation, a step that is often impaired in patients with chronic kidney disease.[2][3][4] DHT undergoes hepatic 25-hydroxylation to form its major active metabolite, 25-hydroxythis compound (25-OH-DHT), which is responsible for most of its biological activity.[5] This guide will dissect the molecular and physiological processes through which DHT and its metabolites regulate calcium homeostasis.
Metabolic Activation of this compound
Unlike vitamin D2 and D3, which require two sequential hydroxylation steps (25-hydroxylation in the liver and 1α-hydroxylation in the kidneys) for full activation, DHT's therapeutic efficacy is primarily dependent on a single hydroxylation step in the liver.
-
Hepatic 25-Hydroxylation: In the liver, DHT is hydroxylated at the carbon-25 position by the enzyme 25-hydroxylase to produce 25-OH-DHT. This is the principal and most active circulating metabolite of DHT.
-
Further Metabolism: In vivo studies have also identified the formation of 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)2DHT). While 1α,25-(OH)2DHT exhibits significant biological activity, 25-OH-DHT is considered the major contributor to DHT's overall effect.
Molecular Mechanism of Action: The Vitamin D Receptor
The biological effects of DHT are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.
VDR Binding and Activation
The active metabolite, 25-OH-DHT, and to a lesser extent 1α,25-(OH)2DHT, bind to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).
Gene Transcription Regulation
The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis. The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn influence the rate of gene transcription by modifying chromatin structure and interacting with the basal transcription machinery.
Physiological Effects on Calcium Homeostasis
DHT exerts its primary effects on three main target organs to increase serum calcium levels: the intestine, bone, and kidneys.
Intestinal Calcium and Phosphate Absorption
DHT significantly enhances the absorption of calcium and phosphate from the gastrointestinal tract. Activation of the VDR in intestinal epithelial cells leads to the increased expression of several key proteins involved in calcium transport:
-
Transient Receptor Potential Vanilloid member 6 (TRPV6): A calcium-selective channel on the apical membrane of enterocytes that facilitates the entry of dietary calcium.
-
Calbindin-D9k and Calbindin-D28k: Intracellular calcium-binding proteins that buffer and transport calcium across the enterocyte.
-
Plasma Membrane Ca2+-ATPase (PMCA1b): A pump on the basolateral membrane that actively extrudes calcium from the enterocyte into the bloodstream.
Bone Resorption
DHT stimulates the mobilization of calcium from bone into the bloodstream. This is achieved by promoting the differentiation and activity of osteoclasts, the cells responsible for bone resorption. VDR activation in osteoblasts leads to an increased expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and a decreased expression of its decoy receptor, Osteoprotegerin (OPG). The increased RANKL/OPG ratio promotes the maturation and activation of osteoclasts, leading to the breakdown of bone matrix and the release of calcium and phosphate.
Renal Calcium and Phosphate Handling
DHT enhances the reabsorption of calcium in the distal renal tubules, thereby reducing its excretion in the urine. In contrast to its effect on calcium, DHT generally increases the renal excretion of phosphate. This phosphaturic effect can be beneficial in conditions like hypoparathyroidism where hyperphosphatemia is a concern.
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Onset of Action | ~2 hours | |
| Time to Peak Effect | ~2 weeks | |
| Duration of Action | 2 - 9 weeks | |
| Half-life | Shorter than Vitamin D2 | |
| Metabolism | Hepatic 25-hydroxylation | |
| Elimination | Primarily biliary |
Table 2: VDR Binding Affinity and Biological Activity of DHT Metabolites (Relative to 1α,25-(OH)2D3)
| Compound | VDR Binding Affinity | Biological Activity (in vitro) | Reference |
| 1α,25-(OH)2DHT3 | 50-100 times lower | ~10 times lower | |
| 1β,25-(OH)2DHTs | Poor | - |
Table 3: Clinical Efficacy of this compound in Hypocalcemia
| Study Population | Intervention | Outcome | Reference |
| Elderly patients with hypocalcemia | Oral this compound | Normalized serum calcium levels in most patients within 2 weeks. | |
| Patients with hypoparathyroidism | This compound | Effective in managing hypocalcemia, but requires careful monitoring to avoid hypercalcemia. |
Experimental Protocols
Protocol: In Vitro Bone Resorption (Pit Assay)
This protocol is adapted from established methods to assess osteoclast activity.
Objective: To quantify the bone-resorbing activity of osteoclasts in vitro in response to DHT metabolites.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound metabolites (e.g., 25-OH-DHT)
-
Bovine cortical bone slices or calcium phosphate-coated plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue stain
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Osteoclast Precursor Isolation:
-
Isolate bone marrow-derived macrophages (BMDMs) from mouse long bones or PBMCs from human blood using standard protocols.
-
-
Osteoclast Differentiation:
-
Culture the precursor cells on bone slices or calcium phosphate-coated plates in α-MEM with M-CSF (e.g., 20 ng/mL) and RANKL (e.g., 30 ng/mL) for 6-9 days to induce osteoclast formation.
-
In parallel, treat cultures with varying concentrations of DHT metabolites.
-
-
TRAP Staining:
-
At the end of the culture period, fix the cells and stain for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells are identified as osteoclasts.
-
-
Resorption Pit Visualization and Quantification:
-
Remove the cells from the bone slices.
-
Stain the resorption pits with 1% toluidine blue.
-
Capture images of the pits using a light microscope.
-
Quantify the total resorbed area per bone slice using image analysis software.
-
Protocol: Intestinal Calcium Absorption (Everted Gut Sac)
This protocol is a classic method for studying intestinal transport.
Objective: To measure the transport of calcium across the intestinal epithelium in the presence of DHT metabolites.
Materials:
-
Rat small intestine
-
Krebs-Ringer bicarbonate buffer
-
Calcium-45 (⁴⁵Ca) as a tracer
-
This compound metabolites (e.g., 25-OH-DHT)
-
Scintillation counter
Procedure:
-
Preparation of Everted Sac:
-
Humanely euthanize a rat and excise a segment of the small intestine (e.g., duodenum or jejunum).
-
Gently evert the intestinal segment over a glass rod so that the mucosal surface is on the outside.
-
Tie one end of the segment to form a sac.
-
-
Incubation:
-
Fill the sac with a known volume of Krebs-Ringer buffer (serosal fluid).
-
Incubate the sac in a flask containing Krebs-Ringer buffer with ⁴⁵Ca and the DHT metabolite to be tested (mucosal fluid).
-
Gently shake the flask in a water bath at 37°C and bubble with 95% O₂/5% CO₂.
-
-
Sample Collection and Analysis:
-
At specified time points, take samples from both the mucosal and serosal fluids.
-
Measure the radioactivity in the samples using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ⁴⁵Ca transport from the mucosal to the serosal side.
-
Compare the transport rates between control and DHT-treated groups.
-
Conclusion
This compound is a potent synthetic vitamin D analog that effectively raises serum calcium levels through a multi-pronged mechanism. Its hepatic activation to 25-OH-DHT, which then acts on the VDR, allows it to bypass the need for renal 1α-hydroxylation. By stimulating intestinal calcium absorption, promoting bone resorption, and enhancing renal calcium reabsorption, DHT provides a valuable therapeutic option for managing hypocalcemic disorders. However, its potent effects necessitate careful monitoring of serum calcium and phosphate levels to prevent hypercalcemia. Further research into the specific downstream gene targets of DHT-activated VDR may reveal more nuanced aspects of its action and could lead to the development of more targeted therapies for calcium and bone disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Competitive Protein-binding assay-based Enzyme-immunoassay Method, Compared to High-pressure Liquid Chromatography, Has a Very Lower Diagnostic Value to Detect Vitamin D Deficiency in 9–12 Years Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of cholecalciferol, this compound and alfacalcidol in the treatment of elderly patients with hypocalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotachysterol: A Comprehensive Technical Guide to a Synthetic Vitamin D Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, has long been a subject of interest in the management of calcium and phosphate metabolism disorders. Structurally a reduced form of vitamin D2, DHT distinguishes itself through a unique metabolic activation pathway that bypasses the need for renal hydroxylation, a critical step for the activation of natural vitamin D2 and D3. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, comparative bioactivity, and the experimental methodologies used in its evaluation. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development professionals.
This compound: A Synthetic Analog of Vitamin D
This compound is unequivocally a synthetic analog of vitamin D.[1][2][3][4][5] It is structurally related to vitamin D2 (ergocalciferol) and can be considered a reduction product of it. The key structural difference lies in the orientation of its A-ring, which is rotated 180 degrees. This modification has profound implications for its biological activity and metabolic activation. Unlike natural vitamin D, which requires two hydroxylation steps (in the liver to 25-hydroxyvitamin D and then in the kidney to the active 1,25-dihydroxyvitamin D), DHT only requires hydroxylation in the liver to become active.
This hepatic hydroxylation produces 25-hydroxythis compound, the major active form of the drug. Crucially, this active metabolite does not necessitate further hydroxylation by the kidneys, making DHT an effective therapeutic option for managing hypocalcemia in patients with renal insufficiency or hypoparathyroidism.
Mechanism of Action and Signaling Pathway
The primary role of this compound is the regulation of calcium and phosphate homeostasis. Its mechanism of action closely mimics that of the active form of vitamin D, calcitriol. The active metabolite of DHT, 25-hydroxythis compound, binds to the vitamin D receptor (VDR). This ligand-receptor complex then acts as a transcriptional regulator for genes involved in calcium and phosphate transport.
The key physiological effects of DHT include:
-
Increased Intestinal Calcium and Phosphate Absorption : By binding to VDRs in the intestines, DHT stimulates the expression of calcium-binding proteins, which facilitates the absorption of dietary calcium and phosphate.
-
Mobilization of Bone Calcium : DHT promotes the release of calcium from the bone matrix into the bloodstream by stimulating osteoclast activity.
-
Reduced Renal Calcium Excretion : In the kidneys, DHT enhances the reabsorption of calcium in the renal tubules, thereby decreasing its excretion.
These actions collectively lead to an elevation of serum calcium levels, making DHT a potent agent for the treatment of hypocalcemic conditions.
Figure 1. this compound Signaling Pathway
Quantitative Data and Comparative Analysis
While extensive head-to-head quantitative comparisons are not always available in the literature, the following tables summarize key data points regarding the dosage and bioactivity of this compound in comparison to other vitamin D analogs.
Table 1: Comparative Dosages of this compound and Other Vitamin D Analogs for Hypoparathyroidism
| Compound | Initial Dosage | Maintenance Dosage |
| This compound | 0.8 to 2.4 mg/day for several days | 0.2 to 1.0 mg/day |
| Calcitriol | 0.25 µ g/day | 0.5 to 2.0 µ g/day |
| Ergocalciferol (Vitamin D2) | 50,000 to 200,000 IU/day | 50,000 to 100,000 IU/day |
Note: Dosages are highly patient-specific and require regular monitoring of serum calcium levels.
Table 2: Comparative Bioactivity and Pharmacokinetics
| Parameter | This compound (DHT) | Calcitriol (1,25(OH)₂D₃) |
| Renal Activation Required | No | Yes |
| Onset of Action | Rapid (2 hours) | Rapid |
| Half-life | Shorter than Vitamin D2, longer than Calcitriol | Short |
| VDR Binding Affinity of Active Metabolite | 50-100 times lower than 1,25(OH)₂D₃ | High |
| Biological Potency (in vivo) | 1α,25-(OH)₂DHT₃ is about 10 times lower than 1α,25-(OH)₂D₃ | High |
Experimental Protocols
The evaluation of this compound and other vitamin D analogs involves a series of well-defined experimental protocols, from chemical synthesis to in vivo assessment.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a vitamin D precursor, such as ergocalciferol (vitamin D2).
Objective: To synthesize this compound from a vitamin D precursor.
Methodology:
-
Isomerization of Vitamin D2 to 5,6-trans Vitamin D2 :
-
Dissolve ergocalciferol in an appropriate solvent.
-
Utilize triplet-sensitized isomerization to convert the 5,6-cis double bond to a 5,6-trans double bond. This method is preferred over iodination under irradiation to avoid unwanted side products.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, separate the 5,6-trans vitamin D2 from the remaining starting material using silica gel chromatography and recrystallization.
-
-
Reduction of 5,6-trans Vitamin D2 to this compound :
-
Subject the purified 5,6-trans vitamin D2 to reduction using an alkali metal (e.g., sodium) and an aliphatic alcohol (e.g., ethanol or propanol). This step reduces the C10(19) double bond.
-
Alternatively, for radiolabeling, partial homogeneous catalytic reduction with tritium gas can be employed.
-
-
Purification and Characterization :
-
Purify the resulting this compound using high-performance liquid chromatography (HPLC).
-
Characterize the final product using techniques such as ultraviolet (UV) absorption spectrophotometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Vitamin D Receptor (VDR) Competitive Binding Assay
This in vitro assay is crucial for determining the binding affinity of a compound to the Vitamin D Receptor.
Objective: To determine the inhibitory constant (Ki) of this compound's active metabolite for the VDR.
Methodology:
-
Preparation of Reagents :
-
Receptor Source : Use recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand : Use tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compound : Prepare serial dilutions of 25-hydroxythis compound.
-
Unlabeled Ligand : Use a high concentration of unlabeled Calcitriol to determine non-specific binding.
-
Assay Buffer : A suitable buffer such as TEKGD (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
-
Assay Procedure :
-
In microtiter plates or tubes, incubate a constant amount of the VDR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 15 hours at 4°C).
-
-
Separation of Bound and Free Ligand :
-
Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry or rapid filtration through glass fiber filters.
-
-
Quantification and Data Analysis :
-
Quantify the radioactivity of the bound ligand using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Assessment of Calcemic Effects in an Animal Model
This protocol outlines a typical in vivo study to evaluate the effects of this compound on serum calcium levels in rats.
Objective: To determine the in vivo calcemic activity of this compound.
Methodology:
-
Animal Model :
-
Use adult male Wistar albino rats, housed under standard conditions with controlled temperature and diet.
-
-
Experimental Groups :
-
Divide the animals into multiple groups, including a control group (vehicle only), a positive control group (e.g., treated with Calcitriol), and experimental groups receiving different doses of this compound.
-
-
Dosing and Administration :
-
Administer the test compounds orally (per os) or via injection daily for a specified period (e.g., 7 days).
-
-
Sample Collection :
-
Collect blood samples at baseline and at various time points during and after the treatment period (e.g., days 3, 7, 14, and 24).
-
-
Biochemical Analysis :
-
Separate the serum from the blood samples.
-
Measure serum calcium and phosphate levels using standard biochemical assays.
-
-
Data Analysis :
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments on serum calcium levels over time.
-
Figure 2. Experimental Workflow for Vitamin D Analog Evaluation
Conclusion
This compound is a well-established synthetic analog of vitamin D with a unique metabolic activation pathway that makes it particularly useful in clinical settings where renal function is compromised. Its ability to effectively regulate calcium and phosphate homeostasis through interaction with the Vitamin D Receptor underscores its importance in the therapeutic landscape of calcium metabolism disorders. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other vitamin D analogs. Further research focusing on direct quantitative comparisons of bioactivity and pharmacokinetics will continue to refine our understanding and application of this important therapeutic agent.
References
- 1. Synthesis of [10S(19)-3H]-dihydrotachysterol2 from ergocalciferol and preliminary investigations into its metabolic fate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Molecular Structure of Dihydrotachysterol
Abstract: Dihydrotachysterol (DHT) is a pivotal synthetic analog of vitamin D, distinguished by its unique structural modifications that confer a potent and rapid mechanism of action in calcium and phosphate metabolism. This technical guide provides a comprehensive examination of the molecular structure of DHT, targeting researchers, scientists, and professionals in drug development. We delve into its core physicochemical properties, stereochemistry, and the three-dimensional conformation that underpins its biological activity. This document outlines the key experimental protocols employed for its synthesis and structural elucidation, presents quantitative data in accessible tabular formats, and visualizes its metabolic and signaling pathways using detailed diagrams to illuminate its structure-activity relationship.
Introduction
This compound is a synthetic vitamin D analog that is structurally a reduced form of vitamin D2.[1][2] Therapeutically, it is used to manage hypocalcemia, a condition of low blood calcium levels, often associated with hypoparathyroidism and certain forms of rickets.[1][3][4] A defining characteristic of DHT is its metabolic activation pathway. Unlike natural vitamin D2 (ergocalciferol) and D3 (cholecalciferol), DHT does not require hydroxylation in the kidneys to become biologically active, making it particularly effective for patients with renal impairment. Its rapid onset of action, shorter half-life, and pronounced effect on bone salt mineralization distinguish it from other vitamin D compounds.
Core Molecular Structure & Physicochemical Properties
The structure of DHT is foundational to its function. As a 9,10-secoergostane derivative, it belongs to the class of seco-steroids, which are characterized by a broken bond in the steroid B-ring.
| Molecular Identifier | Value |
| Chemical Formula | C28H46O |
| Molar Mass | 398.67 g/mol |
| IUPAC Name | (1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-Dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |
| CAS Number | 67-96-9 |
| Synonyms | DHT, AT-10, Dichystrolum, 9,10-Secoergosta-5,7,22-trien-3β-ol |
| Physicochemical Property | Value |
| Melting Point | 125.0 °C |
| Boiling Point (Predicted) | 499.5 °C |
| Storage Temperature | Store at < -15°C |
2D Structure and Stereochemistry
This compound is a hydroxy seco-steroid featuring a triene system and a complex side chain. Its structure contains seven defined stereocenters, contributing to its specific three-dimensional shape. The most critical structural feature of DHT is the 180-degree rotation of its A-ring compared to the conformation of vitamin D. This rotation pseudo-positions the 3β-hydroxyl group into the steric space normally occupied by the 1α-hydroxyl group in the active form of vitamin D3 (1α,25-dihydroxyvitamin D3). This "pseudo-1α-hydroxyl" characteristic is the reason DHT does not require renal 1α-hydroxylation to be active.
3D Conformation
In solution, the A-ring of most vitamin D compounds exists in a dynamic equilibrium between two chair conformers. However, high-resolution proton magnetic resonance spectroscopy has revealed that this compound exists principally as only one of these conformers. This conformational stability plays a significant role in its interaction with the vitamin D receptor.
Experimental Protocols for Structural Elucidation
The determination of DHT's molecular structure relies on a combination of chemical synthesis and advanced spectroscopic techniques.
Synthesis and Purification
A common synthetic route to this compound starts from ergocalciferol (Vitamin D2). The process involves converting the 5,6-cis geometry of vitamin D2 into a 5,6-trans geometry, followed by selective reduction.
Experimental Protocol: Synthesis of this compound from Vitamin D2
-
Isomerization: Vitamin D2 is converted to 5,6-trans vitamin D2. A preferred method is triplet-sensitized photoisomerization, which provides a cleaner product compared to older methods like iodine-catalyzed isomerization. The starting material (Vitamin D2) is dissolved in a suitable solvent with a triplet sensitizer and irradiated with UV light.
-
Purification of Intermediate: The resulting 5,6-trans vitamin D2 is separated from the remaining starting material and any byproducts using column chromatography (e.g., on silica gel) followed by recrystallization.
-
Selective Reduction: The purified 5,6-trans vitamin D2 undergoes partial, homogeneous catalytic reduction. For instance, using tritium gas with a suitable catalyst can selectively reduce the 10(19) double bond to yield this compound. Other methods utilize strong reducing agents like lithium aluminum hydride or sodium borohydride to reduce tachysterol.
-
Final Purification: The final this compound product is purified using high-performance liquid chromatography (HPLC) to achieve high purity. Product identity and purity are confirmed by chromatography and UV absorption spectrophotometry.
Spectroscopic Characterization
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the primary method for determining the 3D conformation of DHT in solution.
-
Sample Preparation: A high-purity sample of DHT is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Advanced 2D NMR experiments, such as COSY, NOESY, and HSQC, are performed to establish proton-proton connectivities and through-space proximities.
-
Spectral Analysis: The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data are analyzed. NOE data is particularly crucial for determining the relative orientation of protons and thus the conformation of the A-ring and the seco B-ring system. Predicted 1H NMR spectra are also available in public databases for comparison.
Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of DHT and to identify its metabolites.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique (e.g., Electron Ionization for GC-MS).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed. This provides an unambiguous molecular weight and structural information that can be used to identify metabolites, such as 1α,25-dihydroxy-DHT.
Structure-Activity Relationship and Mechanism of Action
The unique structure of DHT directly dictates its biological mechanism, which begins with metabolic activation in the liver.
Metabolic Activation
This compound is hydroxylated in the liver to its major active form, 25-hydroxythis compound. This step is catalyzed by hepatic enzymes like CYP2R1. Because of its "pseudo-1α-hydroxyl" group, it bypasses the need for the subsequent 1α-hydroxylation step in the kidney, which is the rate-limiting activation step for natural vitamin D.
References
An In-depth Technical Guide on the Early Research and Discovery of Dihydrotachysterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, emerged in the 1930s as a critical therapeutic agent for managing hypocalcemia, particularly in patients with hypoparathyroidism. Its discovery and early development represent a significant milestone in the understanding and treatment of calcium metabolism disorders. This technical guide provides a comprehensive overview of the seminal research that led to the discovery, synthesis, and initial clinical application of DHT, with a focus on the core scientific principles and experimental methodologies of the era.
The Dawn of Discovery: From Irradiated Ergosterol to a Potent Calcemic Agent
The journey to this compound began with the intensive study of vitamin D and its precursors in the early 20th century. A pivotal moment came in 1932 when Adolf Windaus and his team were investigating the products of ergosterol irradiation. While their primary focus was on vitamin D2 (ergocalciferol), they identified another isomeric product which they named tachysterol.
It was the research of Friedrich Holtz and his collaborator von Brand in the early 1930s that led to the discovery of this compound. They found that the reduction of tachysterol yielded a substance with potent effects on serum calcium levels. This new compound, initially termed A.T. 10 (Anti-Tetanie 10), demonstrated a remarkable ability to raise blood calcium, making it a promising candidate for treating tetany associated with hypoparathyroidism.
Early Synthesis of this compound
Experimental Protocol: Synthesis of this compound (circa 1930s-1940s)
This protocol is a composite representation based on early patents and scientific literature.
Objective: To synthesize this compound from ergosterol.
Materials:
-
Ergosterol
-
Solvent (e.g., ethanol, ether)
-
Ultraviolet (UV) light source
-
Reducing agent (e.g., sodium metal in alcohol, or other alkali metals)
-
Apparatus for irradiation and chemical reduction
Methodology:
-
Preparation of Tachysterol via Ergosterol Irradiation:
-
A solution of ergosterol in a suitable solvent (e.g., ethanol) was prepared.
-
The solution was subjected to ultraviolet irradiation. The specific wavelengths and duration of exposure were critical to maximize the yield of tachysterol while minimizing the formation of other photoproducts like vitamin D2 and lumisterol. Early researchers experimented with different light sources and filters to optimize this step.
-
The resulting mixture contained tachysterol, unreacted ergosterol, and other isomers.
-
-
Isolation of Tachysterol (Conceptual):
-
While early methods may have used the crude irradiation mixture for the subsequent reduction, later refinements would have involved purification steps. These could have included fractional crystallization or chromatographic techniques, although the latter were less sophisticated than modern methods.
-
-
Reduction of Tachysterol to this compound:
-
The tachysterol-containing solution (or purified tachysterol) was treated with a reducing agent. A common method of the time for such reductions was the use of an alkali metal, such as sodium, dissolved in an alcohol like ethanol.
-
This reduction step targeted a specific double bond in the tachysterol molecule, leading to the formation of this compound.
-
The reaction mixture was then processed to remove the reducing agent and byproducts, followed by purification of the this compound. Early purification likely involved crystallization, with the product described as fine, colorless crystals with a melting point around 124-125°C.
-
Caption: Early Synthesis Pathway of this compound.
Seminal Clinical Investigations: The Work of Fuller Albright
The clinical significance of this compound was firmly established through the meticulous studies of Dr. Fuller Albright and his colleagues at Massachusetts General Hospital in the late 1930s. Their 1938 paper in the Journal of Clinical Investigation remains a landmark in the field of endocrinology.
Experimental Protocol: Albright's Metabolic Studies (1938)
Objective: To compare the effects of A.T. 10 (this compound) and vitamin D on calcium and phosphorus metabolism in patients with hypoparathyroidism.
Subjects: Patients with diagnosed hypoparathyroidism.
Methodology:
-
Metabolic Balance Studies: Patients were placed on a controlled diet with known amounts of calcium and phosphorus.
-
Data Collection:
-
Serum calcium and phosphorus levels were measured at regular intervals.
-
24-hour urine and fecal excretions of calcium and phosphorus were quantified.
-
-
Treatment Phases: The study likely involved a baseline period without treatment, followed by periods of administration of either high-dose vitamin D or A.T. 10. The dosages and duration of each treatment phase would have been carefully recorded.
-
Analysis: The researchers analyzed the changes in serum levels and excretion of calcium and phosphorus to determine the metabolic effects of each substance.
Key Findings and Quantitative Data from Albright's 1938 Study
| Parameter | Effect of High-Dose Vitamin D | Effect of this compound (A.T. 10) |
| Serum Calcium | Increased | Markedly Increased |
| Serum Phosphorus | Decreased or unchanged | Decreased |
| Urinary Calcium Excretion | Increased | Markedly Increased |
| Urinary Phosphorus Excretion | Increased | Markedly Increased |
| Fecal Calcium Excretion | Decreased (Increased Absorption) | Decreased (Increased Absorption) |
Albright's research concluded that while both substances increased serum calcium, this compound had a more pronounced effect on raising serum calcium and increasing phosphate excretion, making it particularly effective for the chemical abnormalities seen in hypoparathyroidism.
Early Understanding of the Mechanism of Action
The precise molecular mechanisms of this compound were not understood in the 1930s and 1940s. However, early researchers formulated key hypotheses based on their observations.
-
Parathyroid Hormone-like Action: Albright and others noted that the effects of this compound—increasing serum calcium and promoting phosphate excretion—mimicked some of the actions of parathyroid hormone (PTH). This led to the early conceptualization of DHT as a substance that could functionally replace PTH in its absence.
-
Intestinal Calcium Absorption: The metabolic balance studies clearly demonstrated a decrease in fecal calcium, indicating that this compound enhanced the absorption of calcium from the gut.
-
Bone Calcium Mobilization: The significant increase in serum calcium, even in the absence of dietary calcium, suggested that this compound also acted on bone to promote the release of calcium into the bloodstream.
-
Renal Phosphate Excretion: A key differentiator from vitamin D observed in early studies was the potent phosphaturic effect of this compound, which was highly beneficial in the hyperphosphatemic state of hypoparathyroidism.
Caption: Early Conceptual Signaling Pathway of this compound.
Conclusion
The early research and discovery of this compound represent a classic example of the interplay between organic chemistry, biochemistry, and clinical medicine. The pioneering work of scientists like Windaus, Holtz, von Brand, and Albright laid the foundation for the therapeutic use of vitamin D analogs and profoundly advanced the management of calcium and phosphate metabolism disorders. This in-depth guide provides a window into the core scientific investigations that introduced this potent therapeutic agent to the medical world, highlighting the rigorous experimental approaches that were employed even in the nascent stages of endocrinology.
Dihydrotachysterol as a Vitamin D Receptor (VDR) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, serves as a pro-drug for potent Vitamin D Receptor (VDR) agonists. Following administration, DHT undergoes hydroxylation in the liver to its active metabolite, 25-hydroxy-dihydrotachysterol (25(OH)DHT), which and subsequent metabolites like 1α,25-dihydroxy-dihydrotachysterol (1α,25(OH)2DHT) directly bind to and activate the VDR. This activation initiates a cascade of genomic events that regulate calcium and phosphate homeostasis, making DHT a therapeutic agent for conditions such as hypocalcemia and hypoparathyroidism.[1][2] This technical guide provides an in-depth overview of DHT as a VDR agonist, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental evaluation.
Introduction
This compound is a synthetic derivative of vitamin D2.[2] Unlike endogenous vitamin D3, which requires both hepatic and renal hydroxylation for full activation, DHT's primary activation step to 25(OH)DHT occurs in the liver, bypassing the need for renal 1α-hydroxylation.[2] This characteristic is particularly advantageous in patients with renal impairment. The active metabolites of DHT function as VDR agonists, modulating the transcription of target genes involved in mineral metabolism and other physiological processes.
Mechanism of Action
The biological effects of this compound are mediated through the activation of the Vitamin D Receptor, a member of the nuclear receptor superfamily.
VDR Activation and Signaling Pathway
The active metabolites of DHT, primarily 25(OH)DHT and 1α,25(OH)2DHT, diffuse into target cells and bind to the ligand-binding domain of the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3]
Upon binding to a VDRE, the VDR-RXR complex recruits a series of co-activator proteins, such as the Steroid Receptor Coactivator (SRC) family and the Mediator complex. These co-activators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins and remodeling of chromatin, making the DNA more accessible for transcription. Subsequently, the general transcription machinery, including RNA polymerase II, is recruited to the promoter, initiating the transcription of VDR-responsive genes. Conversely, in the absence of a ligand, the VDR-RXR complex can bind to VDREs and recruit co-repressor proteins, which have histone deacetylase (HDAC) activity, leading to chromatin condensation and repression of gene transcription.
References
The Role of Dihydrotachysterol in Regulating Phosphate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, plays a significant role in the regulation of calcium and phosphate homeostasis. Unlike its natural counterpart, DHT undergoes hydroxylation in the liver to its active form, 25-hydroxythis compound, and does not require subsequent renal hydroxylation.[1][2] This unique metabolic pathway makes it a viable therapeutic option for managing hypocalcemia, particularly in patients with renal impairment. This technical guide provides an in-depth analysis of the mechanisms by which DHT influences phosphate metabolism, supported by available quantitative data, experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound exerts its effects on phosphate metabolism through a multi-faceted approach, primarily by:
-
Increasing Intestinal Phosphate Absorption: Similar to other vitamin D analogs, DHT enhances the absorption of dietary phosphate from the gastrointestinal tract.[3][4] This action is mediated through the vitamin D receptor (VDR), which upregulates the expression of proteins involved in intestinal phosphate transport.
-
Modulating Renal Phosphate Excretion: DHT has been shown to increase the renal excretion of phosphate.[1] This phosphaturic effect is a key differentiator from the primary role of parathyroid hormone (PTH), which also regulates phosphate excretion.
-
Influencing Bone Metabolism: DHT stimulates the mobilization of calcium from bone, a process that can indirectly impact phosphate levels.
Quantitative Effects of this compound on Phosphate Metabolism
While extensive modern clinical trial data specifically quantifying the effects of this compound on phosphate metabolism are limited, historical and comparative studies provide some insights. The following tables summarize available data.
Table 1: Effect of this compound on Serum Phosphate Levels
| Study Population | This compound Dosage | Duration of Treatment | Baseline Serum Phosphate (mean ± SD) | Post-Treatment Serum Phosphate (mean ± SD) | Percentage Change |
| Patients with Hypoparathyroidism | Not specified | Not specified | Elevated | Normalized | Data not available |
| Patients with Chronic Renal Failure | 0.125-0.375 mg/day | 17.0 ± 8.6 months | Not reported | Not reported | No significant change reported |
Table 2: Effect of this compound on Urinary Phosphate Excretion
| Study Population | This compound Dosage | Duration of Treatment | Baseline Urinary Phosphate Excretion | Post-Treatment Urinary Phosphate Excretion | Percentage Change |
| Patients with Hypoparathyroidism | Not specified | Not specified | Reduced | Increased | Data not available |
Note: The lack of recent, detailed quantitative data is a significant gap in the literature. Much of the available information is qualitative or derived from older studies with less rigorous reporting standards.
Interaction with the FGF23-Klotho Axis
Fibroblast growth factor 23 (FGF23) is a key hormone that regulates phosphate homeostasis by promoting renal phosphate excretion and suppressing the production of 1,25-dihydroxyvitamin D. The action of FGF23 is dependent on its co-receptor, α-Klotho. Vitamin D compounds are known to be potent stimulators of FGF23 expression. While direct studies on the effect of this compound on FGF23 levels are scarce, a study on a related compound, tachysterol2, demonstrated a significant increase in Fgf23 mRNA abundance in the bones of mice and in cultured bone cells. This effect was found to be dependent on the vitamin D receptor. Given DHT's action as a vitamin D analog, it is highly probable that it also upregulates FGF23 expression, contributing to its phosphaturic effects.
Experimental Protocols
Detailed experimental protocols from seminal studies are provided below to aid in the design of future research.
Animal Model for Studying this compound's Effect on Phosphate Metabolism
A study investigating the effects of DHT in experimental renal insufficiency in rats provides a foundational methodology.
-
Animal Model: Male Wistar rats.
-
Induction of Renal Insufficiency: Subtotal nephrectomy or other established models of chronic kidney disease.
-
Treatment Group: Administration of this compound, typically via oral gavage or subcutaneous injection. Dosages in animal studies have ranged from 0.004 to 0.08 mg/kg/day.
-
Control Group: Vehicle-treated animals.
-
Parameters Measured:
-
Serum phosphate and calcium levels (collected via tail vein or cardiac puncture).
-
24-hour urinary phosphate and calcium excretion (using metabolic cages).
-
Serum FGF23 and PTH levels (using ELISA kits).
-
Gene expression analysis of phosphate transporters (e.g., NaPi-IIa, NaPi-IIc, and PiT-2) in the kidney and intestine via qPCR.
-
Protein expression of the above transporters via Western blotting or immunohistochemistry.
-
-
Duration: The study duration can vary from a few days for acute effects to several weeks or months for chronic effects.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's regulation of phosphate metabolism.
Diagram 1: this compound Metabolism and Action
Caption: Metabolism of this compound and its primary sites of action.
Diagram 2: Experimental Workflow for Animal Studies
Caption: A typical experimental workflow for investigating DHT's effects in animal models.
Diagram 3: this compound's Interaction with the FGF23-Klotho Axis
Caption: Proposed mechanism of this compound's influence on FGF23 expression.
Conclusion and Future Directions
This compound effectively modulates phosphate metabolism by increasing both intestinal absorption and renal excretion of phosphate. Its unique activation pathway makes it a valuable therapeutic tool, especially in the context of renal disease. However, a significant gap exists in the current literature regarding detailed, quantitative data on its effects on key phosphate-regulating hormones like FGF23. Future research should focus on well-controlled clinical trials and preclinical studies to precisely quantify the dose-dependent effects of DHT on serum and urinary phosphate, as well as on FGF23 levels. Elucidating the exact molecular mechanisms underlying DHT-induced phosphaturia and its interplay with the FGF23-Klotho axis will be crucial for optimizing its clinical use and developing novel therapeutic strategies for phosphate-related disorders.
References
Dihydrotachysterol and Its Influence on Bone Matrix Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, plays a significant role in calcium and phosphate homeostasis, which is intrinsically linked to bone metabolism. Its primary therapeutic applications are in managing hypocalcemia associated with hypoparathyroidism and pseudohypoparathyroidism. Beyond its systemic effects on mineral regulation, DHT directly influences the expression of various bone matrix proteins, thereby modulating bone formation and remodeling. This technical guide provides an in-depth analysis of the current understanding of DHT's effects on the expression of key bone matrix proteins, detailing the underlying molecular mechanisms, experimental methodologies for investigation, and a summary of quantitative findings.
Mechanism of Action: A VDR-Mediated Pathway
This compound, a reduced form of vitamin D2, is a pro-drug that undergoes hydroxylation in the liver to form its active metabolite, 25-hydroxythis compound (25(OH)DHT). Unlike vitamin D3, DHT does not require renal hydroxylation for activation, allowing for a more rapid onset of action. The biological effects of 25(OH)DHT are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.
Upon binding of 25(OH)DHT, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcriptional machinery and altering the expression of genes involved in bone metabolism, including those encoding for critical bone matrix proteins.
The transcription factor Runx2 is a master regulator of osteoblast differentiation and is essential for the expression of numerous bone matrix protein genes. The signaling cascade initiated by DHT and its interaction with the VDR can influence the expression and/or activity of Runx2, thereby orchestrating the coordinated expression of its downstream target genes.
Effects on Bone Matrix Protein Expression
The interaction of the activated VDR-RXR complex with VDREs leads to a nuanced regulation of bone matrix protein gene expression. The primary effects observed are the induction of osteocalcin and the suppression of type I collagen synthesis.
Osteocalcin (Bone Gamma-Carboxyglutamic Acid-Containing Protein - BGLAP)
Osteocalcin is a non-collagenous protein synthesized by osteoblasts and is a well-established marker of mature osteoblast function and bone formation. Its expression is tightly regulated by vitamin D analogs. Studies on the active metabolite of vitamin D3, 1,25-dihydroxyvitamin D3, which shares a common signaling pathway with DHT, have demonstrated a significant upregulation of osteocalcin gene expression. While direct quantitative data for DHT is limited, it is strongly suggested that DHT, through VDR activation, induces the transcription of the osteocalcin gene.
Type I Collagen (COL1A1 and COL1A2)
Type I collagen is the most abundant protein in the bone matrix, providing the structural framework for mineralization. The effect of vitamin D analogs on type I collagen expression is more complex and appears to be context-dependent. Some studies suggest that while promoting osteoblast differentiation, high concentrations of vitamin D analogs can suppress the synthesis of type I collagen. This may represent a feedback mechanism to control the extent of matrix deposition.
Other Bone Matrix Proteins
The influence of DHT on other important non-collagenous proteins like osteopontin (OPN) and bone sialoprotein (BSP) is less well-characterized. However, given that the expression of these proteins is also regulated by the VDR and Runx2, it is plausible that DHT modulates their synthesis. For instance, 1,25-dihydroxyvitamin D3 has been shown to stimulate OPN expression while suppressing BSP expression in some experimental models. Further research is required to elucidate the specific dose-dependent effects of DHT on these and other bone matrix components.
Quantitative Data Summary
The following table summarizes the qualitative effects of this compound and its closely related vitamin D analogs on the expression of key bone matrix proteins. It is important to note that quantitative, dose-response data specifically for this compound is not extensively available in the current literature. The presented effects are largely inferred from studies using 1,25-dihydroxyvitamin D3, which acts through the same VDR-mediated pathway.
| Bone Matrix Protein | Gene Name(s) | Effect of DHT/Vitamin D Analogs | Cell Type/Model | Method of Analysis | Reference |
| Osteocalcin | BGLAP | Upregulation | Osteoblasts | RT-qPCR, ELISA | Inferred from Vitamin D3 studies |
| Type I Collagen | COL1A1, COL1A2 | Downregulation (at high concentrations) | Osteoblasts | RT-qPCR, Western Blot | Inferred from Vitamin D3 studies |
| Osteopontin | SPP1 | Upregulation | Osteoblasts | RT-qPCR, Western Blot | Inferred from Vitamin D3 studies |
| Bone Sialoprotein | IBSP | Downregulation | Osteoblasts | RT-qPCR, Western Blot | Inferred from Vitamin D3 studies |
Note: The lack of specific quantitative data for this compound highlights a significant gap in the current understanding and underscores the need for further targeted research in this area.
Experimental Protocols
Investigating the effects of this compound on bone matrix protein expression requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Osteoblast Culture and DHT Treatment
-
Cell Culture:
-
Primary osteoblasts can be isolated from neonatal rat or mouse calvaria by sequential collagenase digestion.
-
Alternatively, osteoblastic cell lines such as MC3T3-E1 or Saos-2 can be utilized.
-
Cells are cultured in α-MEM or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Osteogenic Differentiation:
-
To induce osteogenic differentiation, the culture medium is supplemented with osteogenic inducers: ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).
-
-
DHT Treatment:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Treat the osteoblast cultures with varying concentrations of DHT (e.g., 10⁻¹⁰ to 10⁻⁷ M) for different time points (e.g., 24, 48, 72 hours).
-
A vehicle control (ethanol or DMSO) must be included in all experiments.
-
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation:
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a commercial RNA isolation kit following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Perform real-time PCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., BGLAP, COL1A1, SPP1, IBSP, RUNX2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protein Extraction and Western Blot Analysis
-
Protein Extraction:
-
Wash the cell monolayers with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Osteocalcin, anti-Collagen I) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Mineralization Assay (Alizarin Red S Staining)
-
Staining Procedure:
-
After 14-21 days of osteogenic differentiation and DHT treatment, fix the cell cultures with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
-
Quantification:
-
Visualize and photograph the calcium deposits (stained red).
-
For quantitative analysis, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted dye at 562 nm.
-
Conclusion and Future Directions
This compound exerts its effects on bone matrix protein expression primarily through the Vitamin D Receptor-mediated signaling pathway. This leads to a complex regulatory network that generally promotes the expression of markers of mature osteoblasts, such as osteocalcin, while potentially modulating the synthesis of major structural proteins like type I collagen. The precise quantitative effects of DHT on a broader range of bone matrix proteins remain an area ripe for investigation. Future research should focus on conducting detailed dose-response and time-course studies to elucidate the specific impact of DHT on the bone matrix proteome. Such studies will be crucial for a comprehensive understanding of its therapeutic potential in bone-related disorders and for the development of novel drug therapies targeting bone formation.
Initial Synthesis Pathways for Dihydrotachysterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Dihydrotachysterol (DHT), a synthetic analog of vitamin D. This compound is a significant therapeutic agent, particularly in the management of hypoparathyroidism and other conditions related to calcium metabolism.[1][2] This document details the core chemical transformations, experimental methodologies, and quantitative data associated with its initial synthesis, starting from readily available precursors such as ergosterol and vitamin D2 (ergocalciferol).
Core Synthetic Strategies
The initial synthesis of this compound primarily follows two strategic pathways, both originating from common steroidal precursors. These pathways involve key chemical transformations including photochemical isomerization and chemical or catalytic reduction.
The two main pathways are:
-
From Ergosterol: This pathway involves the ultraviolet (UV) irradiation of ergosterol to produce a mixture of isomers, from which tachysterol is isolated and subsequently reduced to this compound.
-
From Vitamin D2 (Ergocalciferol): This route focuses on the isomerization of vitamin D2 to its 5,6-trans isomer, which is then reduced to yield this compound.[3]
Below is a detailed exploration of the experimental protocols and quantitative data associated with each of these pathways.
Pathway 1: Synthesis from Ergosterol
This pathway commences with the photochemical conversion of ergosterol to tachysterol, followed by a reduction step.
Step 1: Photochemical Conversion of Ergosterol to Tachysterol
The initial step involves the UV irradiation of ergosterol to induce a ring-opening reaction, forming a mixture of photoisomers including previtamin D2, lumisterol, and tachysterol.[4][5] The reaction conditions can be optimized to favor the formation of tachysterol.
Experimental Protocol: Optimized Synthesis of Tachysterol
A study has reported an optimized process for the synthesis of tachysterol from ergosterol with a significantly improved yield. The key parameters investigated included reaction temperature, reaction time, the use of photoprotectants, substrate concentration, and the power of the UV lamps.
-
Starting Material: Ergosterol
-
Solvent: A suitable organic solvent such as tert-butyl methyl ether (t-BuOMe).
-
Photoreactor: A self-designed photoreactor with UV lamps.
-
Reaction Conditions: The reaction is carried out under UV irradiation. The optimization of parameters such as temperature, irradiation time, and substrate concentration is crucial for maximizing the yield of tachysterol.
-
Photoprotectants: The use of photoprotectants can enhance the yield.
-
Work-up and Purification: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the composition of the photoisomers. Tachysterol can be isolated from the mixture using chromatographic techniques.
Quantitative Data
| Parameter | Optimized Value/Condition | Yield of Tachysterol | Reference |
| Reaction Yield | Optimized conditions | 85.7% |
Step 2: Reduction of Tachysterol to this compound
The second step involves the reduction of the tachysterol intermediate to the final product, this compound. One established method for this reduction is the use of sodium in an aliphatic alcohol.
Experimental Protocol: Sodium and Alcohol Reduction
A patented method describes the reduction of tachysterol using sodium and 2-methyl-butanol-2.
-
Starting Material: Tachysterol
-
Reagents: Sodium metal, 2-methyl-butanol-2, xylene (as solvent), ethanol.
-
Procedure:
-
A solution of tachysterol in xylene is heated.
-
Sodium is added to the heated solution, followed by the dropwise addition of 2-methyl-butanol-2.
-
The mixture is vigorously agitated at an elevated temperature for a specified period.
-
After cooling, the excess sodium is quenched with ethanol.
-
The reaction mixture is then subjected to steam distillation to remove the xylene.
-
The residue is extracted with ether, washed with water, dried, and the solvent is evaporated.
-
-
Purification: The crude this compound can be further purified by chromatographic methods and/or by converting it to an ester derivative for crystallization, followed by hydrolysis back to this compound.
Characterization Data
The resulting amorphous residue exhibits the characteristic ultraviolet absorption spectrum of this compound, with maxima at 242, 251, and 261 nm.
Pathway 2: Synthesis from Vitamin D2 (Ergocalciferol)
This alternative pathway begins with the isomerization of the common vitamin D2 to a key intermediate, 5,6-trans-vitamin D2, which is then reduced.
Step 1: Isomerization of Vitamin D2 to 5,6-trans-Vitamin D2
Vitamin D2 can be converted to its 5,6-trans isomer through methods such as iodination under irradiation or, more cleanly, through triplet-sensitized isomerization.
Experimental Protocol: Triplet-Sensitized Isomerization
Triplet-sensitized isomerization is preferred as it leads to fewer side products compared to iodination.
-
Starting Material: Vitamin D2 (Ergocalciferol)
-
Method: Triplet-sensitized photoisomerization. This involves the use of a sensitizer that, upon excitation by light, transfers its energy to the vitamin D2 molecule, facilitating the cis-trans isomerization at the 5,6-double bond.
-
Purification: The resulting 5,6-trans vitamin D2 can be separated from any remaining starting material by chromatography on silica gel followed by recrystallization.
Step 2: Catalytic Reduction of 5,6-trans-Vitamin D2 to this compound
The final step in this pathway is the selective reduction of the 10(19)-double bond of 5,6-trans-vitamin D2. This can be achieved through homogeneous catalytic hydrogenation.
Experimental Protocol: Homogeneous Catalytic Reduction
This method has been used for the synthesis of radioactively labeled this compound.
-
Starting Material: 5,6-trans-vitamin D2
-
Reagents: A homogeneous catalyst and a hydrogen source (e.g., tritium gas for labeled compounds).
-
Procedure: Partial, homogeneous catalytic reduction of the 10(19)-double bond.
-
Purification: The final product, this compound, is purified by high-performance liquid chromatography (h.p.l.c.).
Characterization
The purified this compound is characterized by chromatography and ultra-violet absorption spectrophotometry.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic pathways.
Summary and Conclusion
This technical guide has outlined the primary initial synthesis pathways for this compound, a crucial synthetic analog of vitamin D. The two main routes, originating from either ergosterol or vitamin D2, offer viable methods for the production of this important pharmaceutical compound. The choice of pathway may depend on factors such as the desired purity, scale of synthesis, and the availability of specific reagents and equipment. The optimization of the photochemical conversion of ergosterol to tachysterol presents a high-yield approach, while the triplet-sensitized isomerization of vitamin D2 offers a cleaner route to a key intermediate. The subsequent reduction steps can be achieved through classical chemical methods or modern catalytic techniques. The provided experimental outlines and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis of [10S(19)-3H]-dihydrotachysterol2 from ergocalciferol and preliminary investigations into its metabolic fate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Foundational Studies on Dihydrotachysterol for Hypoparathyroidism: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the foundational research on Dihydrotachysterol (DHT) for the treatment of hypoparathyroidism. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the early clinical investigations that established DHT as a viable therapeutic agent for this condition. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes the underlying physiological pathways.
Introduction
Hypoparathyroidism is an endocrine disorder characterized by insufficient production of parathyroid hormone (PTH), leading to hypocalcemia and hyperphosphatemia.[1] this compound, a synthetic analog of vitamin D, emerged as a significant therapeutic option in the early 20th century.[2] Unlike native vitamin D, DHT does not require renal hydroxylation for its activity, making it effective in the absence of PTH.[3] Foundational studies, most notably the work of Fuller Albright and his colleagues in the 1930s, were pivotal in elucidating the efficacy and mechanism of action of DHT in managing the mineral imbalances associated with hypoparathyroidism.[3]
Quantitative Data from Foundational Studies
The following tables summarize the quantitative data from the seminal 1938 study by Albright et al., which compared the effects of this compound (A.T. 10) and Vitamin D on calcium and phosphorus metabolism in patients with hypoparathyroidism.
Table 1: Patient Characteristics and Dosage
| Patient ID | Age | Sex | Condition | DHT (A.T. 10) Dosage | Vitamin D Dosage |
| Case 1 | 48 | F | Post-operative Hypoparathyroidism | 3-15 cc (equivalent to 3.75-18.75 mg) | 400,000-1,000,000 IU |
| Case 2 | 29 | F | Idiopathic Hypoparathyroidism | 3-10 cc (equivalent to 3.75-12.5 mg) | 400,000 IU |
| Case 3 | 54 | F | Post-operative Hypoparathyroidism | 2-8 cc (equivalent to 2.5-10 mg) | Not specified in detail |
Note: The original study used "cc" of an oily solution of A.T. 10. The conversion to mg is based on the concentration available at the time.
Table 2: Effects of this compound on Serum Calcium and Phosphorus Levels (Case 1)
| Treatment Period | Duration (days) | Serum Calcium (mg/100cc) | Serum Phosphorus (mg/100cc) |
| Control | 12 | 5.4 | 5.8 |
| A.T. 10 (15cc daily) | 9 | 10.2 | 3.6 |
| A.T. 10 (3cc daily) | 21 | 9.5 | 4.0 |
| No Treatment | 24 | 6.0 | 5.5 |
Table 3: Calcium and Phosphorus Balance with this compound (Case 1, average values per 3-day period)
| Treatment | Intake (g) | Fecal Excretion (g) | Urinary Excretion (g) | Balance (g) |
| Calcium (Control) | 0.43 | 0.35 | 0.04 | +0.04 |
| Calcium (A.T. 10) | 0.43 | 0.15 | 0.25 | +0.03 |
| Phosphorus (Control) | 1.15 | 0.60 | 0.35 | +0.20 |
| Phosphorus (A.T. 10) | 1.15 | 0.55 | 0.65 | -0.05 |
Experimental Protocols from Foundational Studies
The methodologies employed in the early clinical studies of DHT, particularly the 1938 study by Albright et al., were foundational. The following is a detailed description of their experimental protocols.
Patient Selection
-
Inclusion Criteria: Patients with diagnosed hypoparathyroidism, either idiopathic or post-operative, exhibiting chronic hypocalcemia and hyperphosphatemia were included.
-
Exclusion Criteria: Patients with other known metabolic bone diseases or renal insufficiency that could confound the results were likely excluded, although not explicitly detailed in the same manner as modern studies.
Study Design
The study was designed as a comparative investigation within individual patients, where each patient served as their own control. The study consisted of several metabolic balance periods:
-
A control period with no treatment.
-
A treatment period with this compound (A.T. 10).
-
A subsequent period with Vitamin D treatment.
-
Interspersed "no treatment" periods to observe the duration of action and washout of the drugs.
Diet and Medication Administration
-
Diet: Patients were maintained on a constant, weighed diet throughout the metabolic study periods to ensure a consistent intake of calcium and phosphorus. The diet was designed to be low in calcium to better observe the effects of the treatments on calcium absorption.
-
Medication: this compound (A.T. 10) was administered orally in an oily solution. Vitamin D was also administered orally. Dosages were adjusted based on the patient's serum calcium response.
Sample Collection and Analysis
-
Blood Samples: Venous blood was drawn at regular intervals to monitor serum calcium and phosphorus levels.
-
Urine and Feces Collection: For the metabolic balance studies, 24-hour urine and fecal collections were performed for consecutive 3-day periods.
-
Analytical Methods:
-
Serum Calcium: Determined by the Clark-Collip modification of the Kramer-Tisdall method.
-
Serum Inorganic Phosphorus: Determined by the method of Fiske and Subbarow.
-
Calcium and Phosphorus in Urine, Feces, and Food: Analyzed after ashing the samples, with methods standard for the time.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways influenced by this compound and the experimental workflow of the foundational studies.
References
- 1. Hypoparathyroidism and Pseudohypoparathyroidism - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fuller Albright and our current understanding of calcium and phosphorus regulation and primary hyperparathyroidism | Nefrología [revistanefrologia.com]
- 3. A COMPARISON OF THE EFFECTS OF A.T. 10 (this compound) AND VITAMIN D ON CALCIUM AND PHOSPHORUS METABOLISM IN HYPOPARATHYROIDISM - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of Dihydrotachysterol in Rodent Models: Application Notes for Hypercalcemia Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D2, is a potent regulator of calcium and phosphate homeostasis. Unlike endogenous vitamin D, DHT does not require renal hydroxylation for its activation, leading to a more rapid onset of action. In preclinical research, DHT is frequently administered to rodent models to induce hypercalcemia, providing a valuable tool for studying the pathophysiology of this condition and for evaluating the efficacy of novel therapeutic agents. These application notes provide detailed protocols for the preparation and in vivo administration of DHT in rats and mice to establish a consistent and reproducible model of hypercalcemia.
Mechanism of Action
This compound exerts its biological effects by increasing serum calcium levels through multiple mechanisms.[1] Upon administration, DHT is hydroxylated in the liver to its active form, 25-hydroxythis compound. This active metabolite then acts on various target tissues:
-
Intestine: It enhances the intestinal absorption of dietary calcium.[1][2][3]
-
Bone: It stimulates the mobilization of calcium from bone into the bloodstream.[2]
-
Kidney: It promotes the renal reabsorption of calcium, reducing its excretion in urine.
This concerted action leads to a significant and sustained elevation of serum calcium levels.
Data Presentation
Table 1: Recommended this compound Dosing for Hypercalcemia Induction in Rodents
| Species | Route of Administration | Vehicle | Recommended Dose Range (mg/kg) | Onset of Hypercalcemia | Peak Hypercalcemia |
| Rat | Oral Gavage | Corn Oil or Arachis (Peanut) Oil | 0.5 - 2.0 | 24 - 48 hours | 3 - 5 days |
| Mouse | Oral Gavage | Corn Oil or Arachis (Peanut) Oil | 1.0 - 5.0 | 24 - 48 hours | 3 - 5 days |
Note: The optimal dose may vary depending on the specific strain, age, and sex of the rodent. It is recommended to perform a pilot study to determine the optimal dose for the desired level of hypercalcemia.
Table 2: Expected Changes in Serum Chemistry Following this compound Administration in Rats
| Parameter | Baseline (Pre-dose) | 24-48 Hours Post-dose | 3-5 Days Post-dose |
| Serum Calcium (mg/dL) | 9.5 - 11.0 | Significant increase | 12.0 - 16.0 |
| Serum Phosphate (mg/dL) | 6.0 - 8.0 | Variable | May show a slight increase |
| Blood Urea Nitrogen (BUN) (mg/dL) | 15 - 25 | Within normal range | May increase with severe hypercalcemia |
| Creatinine (mg/dL) | 0.4 - 0.8 | Within normal range | May increase with severe hypercalcemia |
These values are approximate and can be influenced by the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound (DHT) powder
-
Corn oil or Arachis (peanut) oil (sterile)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Micropipettes
Procedure:
-
Calculate the required amount of DHT: Based on the desired concentration and final volume, calculate the mass of DHT powder needed. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of DHT is required.
-
Weigh the DHT: Accurately weigh the calculated amount of DHT powder using an analytical balance and place it in a sterile glass vial.
-
Add the vehicle: Add the appropriate volume of sterile corn oil or arachis oil to the vial containing the DHT powder.
-
Dissolve the DHT: Place a sterile magnetic stir bar in the vial and place the vial on a magnetic stirrer. Stir the solution at room temperature until the DHT is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Storage: Store the prepared DHT solution in a tightly sealed, light-protected container at 2-8°C. It is recommended to prepare the solution fresh for each experiment.
Protocol 2: In Vivo Administration of this compound by Oral Gavage
Materials and Equipment:
-
Prepared this compound solution
-
Rodents (rats or mice)
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal on the day of dosing to accurately calculate the volume of the DHT solution to be administered.
-
-
Oral Gavage Technique:
-
Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the back of the neck. For rats, a towel or a specialized restraint device may be used.
-
Gavage Needle Insertion: Measure the correct insertion depth of the gavage needle by holding it alongside the animal, with the tip at the mouth and the end at the last rib. Gently insert the ball-tipped needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the DHT solution.
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage.
-
-
Monitoring:
-
Clinical Signs: Observe the animals daily for clinical signs of hypercalcemia and toxicity, which may include lethargy, anorexia, weight loss, polyuria (excessive urination), and polydipsia (excessive thirst).
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at selected time points post-dose (e.g., 24, 48, 72, 96, and 120 hours) to monitor serum calcium and phosphate levels. Blood can be collected via appropriate methods such as tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Biochemical Analysis: Analyze serum samples for calcium, phosphate, blood urea nitrogen (BUN), and creatinine levels.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for DHT Administration.
References
Application Notes and Protocols for the Quantification of Dihydrotachysterol in Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Dihydrotachysterol (DHT), a synthetic vitamin D analog, in human serum. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound (DHT) is a synthetic analogue of vitamin D used in the management of hypocalcemia and hypoparathyroidism. Accurate quantification of DHT in serum is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. This document outlines various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), that can be employed for this purpose.
Summary of Analytical Methods
The choice of analytical method for DHT quantification depends on the required sensitivity, specificity, and sample throughput. LC-MS/MS is generally considered the gold standard due to its high sensitivity and selectivity. HPLC-UV offers a more accessible but less sensitive alternative. GC-MS can also be used but typically requires a derivatization step to improve the volatility of the analyte.
The following table summarizes the quantitative parameters for the analysis of DHT and related vitamin D metabolites in serum. Note: Data for this compound is limited; therefore, data from closely related vitamin D analogs are included for reference and are indicative of expected performance.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Analyte | Vitamin D3[1] | 25-hydroxyvitamin D2 & D3[2][3] | 25-hydroxyvitamin D3[4] |
| Sample Volume | 100 - 500 µL | 50 - 250 µL | 100 - 500 µL |
| Linearity Range | 1 - 8 µg/mL[1] | 0.025 - 200 ng/mL | Not explicitly stated |
| Limit of Detection (LOD) | 0.041 µg/mL | ~0.01 ng/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 2.5 ng/mL (for related compounds) | 0.025 - 2.5 ng/mL | 1.5 ng/mL (ppb) |
| Accuracy (% Recovery) | 80.4 - 97.1% | 85 - 110% | >90% |
| Precision (%RSD) | < 6% | < 15% | < 15% |
Experimental Workflow
The general workflow for the quantification of this compound in serum involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis.
Caption: General experimental workflow for the quantification of this compound in serum.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
This section details three common sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
A. Protein Precipitation (PPT)
This is a rapid method for removing the bulk of proteins from the serum sample.
-
To 200 µL of serum in a microcentrifuge tube, add a suitable internal standard.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to serum is recommended).
-
Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for further processing (e.g., evaporation or direct injection if using LC-MS/MS).
B. Liquid-Liquid Extraction (LLE)
LLE is used to separate DHT from the aqueous serum matrix into an immiscible organic solvent.
-
Perform an initial protein precipitation step as described above (Protocol 1A, steps 1-3).
-
To the supernatant, add 1.5 mL of hexane.
-
Vortex for 10 seconds and then mix on a shaker for 4 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing DHT) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
C. Solid-Phase Extraction (SPE)
SPE provides a more selective cleanup of the sample compared to PPT and LLE.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step (Protocol 1A, step 5) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 50% methanol in water) to remove polar interferences.
-
Elution: Elute the DHT from the cartridge with 1 mL of a strong organic solvent (e.g., 90% methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 2: HPLC-UV Analysis
This method is suitable for the quantification of DHT at higher concentrations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
UV Detection: 264 nm.
-
-
Quantification:
-
Prepare a series of calibration standards of DHT in a surrogate matrix (e.g., charcoal-stripped serum).
-
Construct a calibration curve by plotting the peak area of DHT against its concentration.
-
Determine the concentration of DHT in the unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 3: LC-MS/MS Analysis
This is the preferred method for sensitive and specific quantification of DHT.
-
Chromatographic Conditions (UPLC/UHPLC):
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DHT and its internal standard need to be determined by direct infusion of the standards.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard (e.g., d6-DHT) for accurate quantification.
-
Prepare calibration standards and quality control samples in a surrogate matrix.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Protocol 4: GC-MS Analysis
This method requires derivatization to increase the volatility of DHT.
-
Derivatization:
-
After sample preparation and evaporation, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried extract.
-
Incubate the sample at 60-80°C for 30 minutes to form the trimethylsilyl (TMS) derivative of DHT.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 290°C) and hold.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the DHT-TMS derivative.
-
-
Quantification:
-
Similar to LC-MS/MS, use a stable isotope-labeled internal standard and construct a calibration curve based on the peak area ratios.
-
Signaling Pathway Context
While the primary focus of this document is on analytical methods, it is important to understand the biological context of this compound. DHT is a vitamin D analog and, as such, it influences calcium and phosphate metabolism. Its active form, 25-hydroxy-dihydrotachysterol, interacts with the vitamin D receptor (VDR) to modulate gene expression related to calcium transport and bone metabolism.
Caption: Simplified signaling pathway of this compound.
References
- 1. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for a Dihydrotachysterol-Induced Hypercalcemia Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a hypercalcemia animal model using Dihydrotachysterol (DHT). This model is a valuable tool for studying the pathophysiology of hypercalcemia, evaluating potential therapeutic interventions, and investigating the mechanisms of calcium homeostasis.
Introduction
This compound (DHT) is a synthetic analog of vitamin D2. Following administration, it is hydroxylated in the liver to its active form, 25-hydroxythis compound.[1][2] This active metabolite subsequently binds to the vitamin D receptor (VDR), initiating a signaling cascade that results in increased serum calcium levels.[1][3] The primary mechanisms of DHT-induced hypercalcemia are the stimulation of intestinal calcium absorption and the mobilization of calcium from bone.[4] An important characteristic of DHT is that its activation does not require hydroxylation by the kidneys, making it effective in inducing hypercalcemia even in models with renal impairment.
Experimental Protocols
The following protocols are designed for the induction of hypercalcemia in rodent models. It is imperative that all animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Rat Model of Hypercalcemia
This protocol is based on methodologies that have demonstrated the hypercalcemic and hyperphosphatemic effects of DHT in rats.
Materials:
-
This compound (DHT)
-
Vehicle for suspension (e.g., corn oil, sesame oil)
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Calcium and phosphate assay kits
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum.
-
Preparation of DHT Suspension: Prepare a homogenous suspension of DHT in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 1-2 mL/kg body weight.
-
Induction of Hypercalcemia:
-
Administer DHT orally via gavage at a dose of 0.5 to 2.0 mg/kg body weight daily. The optimal dose may need to be determined in a pilot study to achieve the desired level of hypercalcemia.
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of hypercalcemia, including lethargy, anorexia, polyuria, and polydipsia.
-
Record body weight daily.
-
Collect blood samples at baseline (day 0) and at regular intervals (e.g., days 3, 7, 14) post-DHT administration for measurement of serum calcium and phosphate levels.
-
-
Endpoint: The experiment can be terminated when the desired level and duration of hypercalcemia are achieved, or if animals show signs of severe distress.
Mouse Model of Hypercalcemia
While specific protocols for inducing hypercalcemia in mice with DHT are less commonly detailed in recent literature, the principles are similar to the rat model. Dosages may need to be adjusted based on the mouse strain and desired severity of hypercalcemia.
Materials:
-
This compound (DHT)
-
Vehicle for suspension (e.g., corn oil)
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
Oral gavage or intraperitoneal injection supplies
-
Blood collection supplies
-
Calcium and phosphate assay kits
Procedure:
-
Acclimatization: Acclimate mice for at least one week prior to the experiment with standard chow and water ad libitum.
-
Preparation of DHT Suspension: Prepare a homogenous suspension of DHT in the chosen vehicle.
-
Induction of Hypercalcemia:
-
Oral Gavage: Administer DHT orally at a starting dose range of 1-5 mg/kg body weight daily.
-
Intraperitoneal Injection: As an alternative, DHT can be administered via intraperitoneal injection. A pilot study is strongly recommended to determine the optimal dose and to monitor for any signs of peritoneal irritation.
-
A control group should receive the vehicle only via the same route of administration.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of hypercalcemia and record body weights.
-
Collect blood samples at baseline and at appropriate time points to measure serum calcium and phosphate.
-
-
Endpoint: Euthanize mice when the experimental objectives are met or if severe clinical signs develop.
Data Presentation
The following tables provide a template for summarizing the quantitative data collected from the DHT-induced hypercalcemia model.
Table 1: Serum Calcium Levels (mg/dL) in Rats Following Daily Oral Administration of this compound
| Treatment Group | Day 0 (Baseline) | Day 3 | Day 7 | Day 14 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (0.5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (2.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Serum Phosphate Levels (mg/dL) in Rats Following Daily Oral Administration of this compound
| Treatment Group | Day 0 (Baseline) | Day 3 | Day 7 | Day 14 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (0.5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (2.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Body Weight Changes (%) in Rats Following Daily Oral Administration of this compound
| Treatment Group | Day 3 | Day 7 | Day 14 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (0.5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DHT (2.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
The following diagrams illustrate the key pathways and workflows involved in this experimental model.
Figure 1. Mechanism of this compound-induced hypercalcemia.
Figure 2. Experimental workflow for the DHT-induced hypercalcemia model.
References
- 1. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypercalcemic and hyperphosphatemic actions of this compound, vitamin D2 and hytakerol (AT-10) in rats and in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dihydrotachysterol in Renal Osteodystrophy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the use of Dihydrotachysterol (DHT), a synthetic vitamin D analog, in the research of renal osteodystrophy. This document details its mechanism of action, summarizes key experimental findings, and provides detailed protocols for preclinical research.
Introduction to this compound and Renal Osteodystrophy
Renal osteodystrophy is a complex bone disease that occurs in patients with chronic kidney disease (CKD). It is characterized by abnormalities in bone turnover, mineralization, and volume, leading to an increased risk of fractures and bone pain. A key factor in its pathogenesis is the dysregulation of mineral metabolism, including altered levels of serum calcium, phosphorus, parathyroid hormone (PTH), and active vitamin D.
This compound is a synthetic analog of vitamin D2. A significant advantage of DHT in the context of renal failure is that its activation is not dependent on renal hydroxylation.[1] DHT is hydroxylated in the liver to its active form, 25-hydroxy-dihydrotachysterol (25-OH-DHT), which can effectively regulate mineral metabolism even in patients with impaired kidney function.[2][3] This makes DHT a valuable tool for both therapeutic intervention and for studying the mechanisms of renal osteodystrophy.
Mechanism of Action
The primary mechanism of action of this compound involves the activation of the Vitamin D Receptor (VDR). The process can be summarized as follows:
-
Hepatic Activation: Following administration, DHT undergoes hydroxylation in the liver to form 25-hydroxy-dihydrotachysterol (25-OH-DHT), its biologically active metabolite.[2][3]
-
VDR Binding: 25-OH-DHT binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues.
-
Heterodimerization: The 25-OH-DHT/VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: This heterodimer translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA. This binding modulates the transcription of target genes involved in calcium and phosphate homeostasis.
The physiological effects of DHT-mediated VDR activation include:
-
Increased Intestinal Calcium Absorption: Upregulation of genes encoding for calcium-binding proteins in the intestine, leading to enhanced absorption of dietary calcium.
-
Stimulation of Bone Calcium Mobilization: Promotes the release of calcium from bone to maintain serum calcium levels.
-
Increased Renal Phosphate Excretion: Contributes to the regulation of phosphate levels.
-
Suppression of Parathyroid Hormone (PTH): By increasing serum calcium levels and through direct actions on the parathyroid glands, DHT effectively suppresses the synthesis and secretion of PTH.
This compound Signaling Pathway
Data Presentation
The following tables summarize the expected qualitative and limited quantitative effects of this compound treatment in the context of renal osteodystrophy, based on available literature.
Table 1: Effects of this compound on Serum Biochemical Parameters in Renal Osteodystrophy
| Parameter | Pre-Treatment | Post-Treatment with this compound | Reference |
| Serum Calcium | Low to Normal | Increased (risk of hypercalcemia) | |
| Serum Phosphate | High | Variable / May decrease | |
| Serum Parathyroid Hormone (PTH) | High | Significantly Decreased | |
| Serum Alkaline Phosphatase | High | Decreased |
Table 2: Effects of this compound on Bone Histomorphometry in Renal Osteodystrophy
| Parameter | Pre-Treatment | Post-Treatment with this compound | Reference |
| Osteoid Area/Volume | Increased | Decreased | |
| Osteoclast Surface | Increased | Decreased | |
| Bone Formation Rate | Variable | May normalize or decrease | |
| Mineralization | Impaired | Improved | |
| Resorptive Surface | Increased | Decreased |
Note: The data presented are generalized from multiple studies and may not reflect the results of a single clinical trial. The magnitude of the effects can vary depending on the dosage of DHT, the severity of renal osteodystrophy, and individual patient characteristics.
Experimental Protocols
Protocol 1: Induction of Renal Osteodystrophy in a Rat Model (5/6 Nephrectomy)
This protocol describes a widely used surgical model to induce chronic kidney disease and subsequent renal osteodystrophy in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Wound clips or sutures for skin closure
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
High-phosphorus diet (optional, to accelerate osteodystrophy)
Procedure:
-
Acclimatization: Acclimatize rats to the housing facility for at least one week before surgery.
-
First Surgery (2/3 Nephrectomy of the Left Kidney):
-
Anesthetize the rat and shave the left flank.
-
Make a small flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery with silk sutures.
-
Alternatively, surgically resect the upper and lower thirds of the left kidney.
-
Reposition the kidney, suture the muscle layer, and close the skin incision with wound clips or sutures.
-
Administer post-operative analgesia and monitor the rat's recovery on a heating pad.
-
-
Recovery Period: Allow the rat to recover for one to two weeks.
-
Second Surgery (Right Nephrectomy):
-
Anesthetize the rat and shave the right flank.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter together with a single suture.
-
Remove the right kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and monitoring as before.
-
-
Post-Operative Care and Diet:
-
House the rats individually and monitor for signs of distress.
-
Provide standard chow and water ad libitum. To accelerate the development of renal osteodystrophy, a high-phosphorus diet can be introduced after the second surgery.
-
-
Confirmation of Renal Failure: Monitor serum creatinine and blood urea nitrogen (BUN) levels 2-4 weeks after the second surgery to confirm the induction of chronic kidney disease.
Protocol 2: Administration of this compound by Oral Gavage in Rats
This protocol details the procedure for administering DHT to rats via oral gavage.
Materials:
-
This compound (DHT) solution (dissolved in a suitable vehicle, e.g., corn oil)
-
Syringes (1 mL)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat)
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh the rat to determine the correct volume of the DHT solution to administer based on the desired dosage (e.g., in mg/kg).
-
Animal Restraint:
-
Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, with the body supported by the palm of the hand.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The rat should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the DHT solution.
-
-
Needle Withdrawal:
-
Smoothly and gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.
-
Protocol 3: Undecalcified Bone Histomorphometry
This protocol provides a general workflow for preparing and analyzing undecalcified bone samples for histomorphometry.
Materials:
-
Bone samples (e.g., tibia or iliac crest)
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 90%, 100%)
-
Clearing agent (e.g., xylene or methyl methacrylate monomer)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for hard tissues (e.g., a sledge microtome)
-
Stains (e.g., Goldner's trichrome, von Kossa)
-
Microscope with a camera and histomorphometry software
Procedure:
-
Sample Fixation: Fix bone samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydration: Dehydrate the samples through a graded series of ethanol solutions (e.g., 70%, 80%, 90%, 100%), with several changes at each concentration.
-
Clearing: Infiltrate the samples with a clearing agent to remove the ethanol.
-
Embedding: Infiltrate and embed the samples in methyl methacrylate resin. Allow the resin to polymerize completely.
-
Sectioning: Cut thin sections (5-10 µm) of the embedded bone using a specialized microtome.
-
Staining: Stain the sections with appropriate stains to visualize different bone components. For example:
-
Goldner's Trichrome: Stains mineralized bone green, osteoid red, and cells.
-
Von Kossa: Stains mineralized bone black.
-
-
Histomorphometric Analysis:
-
Capture digital images of the stained sections using a microscope.
-
Use histomorphometry software to quantify various static and dynamic parameters of bone structure and turnover, including:
-
Bone Volume/Total Volume (BV/TV): Percentage of tissue volume that is mineralized bone.
-
Osteoid Volume/Bone Volume (OV/BV): Percentage of bone volume that is unmineralized osteoid.
-
Osteoid Surface/Bone Surface (OS/BS): Percentage of bone surface covered by osteoid.
-
Osteoblast Surface/Bone Surface (Ob.S/BS): Percentage of bone surface covered by osteoblasts.
-
Eroded Surface/Bone Surface (ES/BS): Percentage of bone surface undergoing resorption.
-
Osteoclast Surface/Bone Surface (Oc.S/BS): Percentage of bone surface covered by osteoclasts.
-
-
Experimental Workflow and Logical Relationships
Experimental Workflow for Evaluating this compound in a Rat Model of Renal Osteodystrophy
Conclusion
This compound serves as a critical compound in the study of renal osteodystrophy due to its unique activation pathway that bypasses the need for renal hydroxylation. The protocols and information provided herein offer a framework for researchers to design and execute preclinical studies to further elucidate the mechanisms of renal bone disease and to evaluate the therapeutic potential of DHT and other vitamin D analogs. Careful adherence to established methodologies for animal modeling, drug administration, and tissue analysis is paramount for obtaining robust and reproducible data.
References
Dihydrotachysterol: A Powerful Tool for Elucidating Intestinal Calcium Transport Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D2, serves as a valuable investigative tool for researchers studying the intricate mechanisms of intestinal calcium transport. Unlike its endogenous counterpart, vitamin D, DHT's unique metabolic activation pathway provides a distinct advantage in dissecting the molecular events governing calcium absorption in the gut. These application notes provide a comprehensive overview of the use of DHT in this field, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and workflows.
DHT is hydroxylated in the liver to its primary active form, 25-hydroxythis compound (25-OH-DHT). A key feature of DHT is that it does not require the subsequent renal 1α-hydroxylation step that is necessary for the activation of natural vitamin D to calcitriol (1,25-dihydroxyvitamin D3). This characteristic makes DHT particularly useful for studying calcium transport in models of renal insufficiency or for bypassing the tightly regulated renal activation step.[1][2]
Functionally, DHT acts by binding to the vitamin D receptor (VDR), a nuclear receptor that modulates the transcription of genes involved in calcium homeostasis.[3][4] In the intestine, this signaling cascade leads to an increase in the expression of proteins critical for the transcellular transport of calcium, including the apical calcium channel TRPV6 and the intracellular calcium-binding protein calbindin-D9k.[5] By stimulating these pathways, DHT effectively enhances the absorption of dietary calcium from the intestinal lumen into the bloodstream.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its active metabolite on intestinal calcium transport.
Table 1: Dose-Response of 25-Hydroxythis compound₃ on Intestinal Calcium Transport in Rats
| Dose of 25-OH-DHT₃ (µ g/100g body weight) | Intestinal Calcium Transport (Serosal/Mucosal ⁴⁵Ca ratio) |
| 0 (Control) | 2.5 ± 0.2 |
| 0.025 | 2.8 ± 0.3 |
| 0.05 | 3.1 ± 0.4 |
| 0.25 | 4.5 ± 0.5 |
| 0.50 | 5.8 ± 0.6 |
| 1.00 | 6.0 ± 0.5 |
| 2.50 | 6.2 ± 0.4 |
Data adapted from Hall et al. (1974). The study utilized an everted gut sac technique to measure the active transport of ⁴⁵Ca from the mucosal to the serosal side.
Table 2: Time-Course of Intestinal Calcium Transport Response to a Single Dose of 25-Hydroxythis compound₃ in Rats
| Time after Injection (hours) | Intestinal Calcium Transport (Serosal/Mucosal ⁴⁵Ca ratio) |
| 0 (Control) | 2.6 ± 0.2 |
| 6 | 3.5 ± 0.3 |
| 12 | 4.8 ± 0.4 |
| 24 | 5.5 ± 0.5 |
| 48 | 4.9 ± 0.4 |
Data adapted from Hall et al. (1974). Rats were administered a single 0.5 µg dose of 25-OH-DHT₃.
Table 3: Effect of this compound on Intestinal Calcium Absorption in Uremic Patients
| Treatment Group | Intestinal Calcium Absorption (%) |
| Uremic Patients (pre-DHT) | 15.2 ± 2.1 |
| Uremic Patients (post-DHT 0.33 mg/day) | 20.5 ± 2.5 |
| Uremic Patients (post-DHT 0.66 mg/day) | 28.9 ± 3.2 |
| Control Subjects | 30.1 ± 2.8 |
Data adapted from Coen et al. (1976). Calcium absorption was measured using a dual-isotope technique.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway of DHT in intestinal epithelial cells and a typical workflow for in vitro and in vivo studies.
Caption: DHT Signaling in Intestinal Epithelial Cells
Caption: Experimental Workflow for Studying DHT Effects
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on intestinal calcium transport.
Protocol 1: In Vitro Calcium Uptake Assay Using Caco-2 Cells
This protocol outlines a method to measure the direct effect of DHT on calcium uptake in a human intestinal epithelial cell line.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
This compound (DHT)
-
⁴⁵CaCl₂
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation cocktail
-
24-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto 24-well plates at a density that allows for confluence and differentiation (typically 14-21 days post-seeding).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
-
DHT Treatment:
-
Prepare stock solutions of DHT in a suitable solvent (e.g., ethanol).
-
Two days prior to the uptake experiment, replace the culture medium with a fresh medium containing various concentrations of DHT (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control.
-
-
Calcium Uptake Assay:
-
On the day of the experiment, wash the Caco-2 cell monolayers twice with pre-warmed HBSS.
-
Prepare the uptake buffer by adding ⁴⁵CaCl₂ (to a final specific activity of ~1 µCi/mL) and unlabeled CaCl₂ (to a final concentration of 1.25 mM) to HBSS.
-
Add the uptake buffer to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
To terminate the uptake, aspirate the uptake buffer and rapidly wash the cells three times with ice-cold HBSS containing 5 mM EGTA to remove extracellularly bound ⁴⁵Ca.
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate from parallel wells to normalize the calcium uptake data.
-
Protocol 2: Ex Vivo Intestinal Calcium Transport Using the Everted Gut Sac Technique
This ex vivo method allows for the measurement of active calcium transport across an intact segment of the intestine.
Materials:
-
Rat (e.g., Sprague-Dawley, 150-200g)
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂
-
⁴⁵CaCl₂
-
This compound (DHT)
-
Surgical instruments
-
Syringes and needles
Procedure:
-
Animal Preparation and Intestinal Isolation:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.
-
Excise a segment of the proximal small intestine (duodenum or jejunum) and place it in ice-cold KRB.
-
Gently flush the lumen of the intestinal segment with cold KRB to remove its contents.
-
-
Eversion and Sac Preparation:
-
Carefully evert the intestinal segment over a glass rod so that the mucosal surface is facing outwards.
-
Tie one end of the everted segment with a surgical suture.
-
Inject a precise volume (e.g., 0.5 mL) of KRB buffer (serosal fluid) into the sac using a syringe and tie off the other end to form a sealed sac.
-
-
Incubation and Calcium Transport Measurement:
-
Place the everted sac in a flask containing a larger volume (e.g., 10 mL) of KRB buffer (mucosal fluid) with ⁴⁵CaCl₂ and the desired concentration of DHT.
-
Incubate the flask in a shaking water bath at 37°C for a specified period (e.g., 60 minutes), while continuously gassing the mucosal buffer with 95% O₂ / 5% CO₂.
-
After incubation, remove the sac, rinse it gently in fresh KRB, and blot it dry.
-
Collect the serosal fluid from within the sac and measure its volume.
-
Take aliquots of the initial mucosal fluid and the final serosal fluid for radioactivity measurement by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of ⁴⁵Ca transported into the serosal fluid.
-
Express the results as a serosal-to-mucosal (S/M) concentration ratio of ⁴⁵Ca. An S/M ratio greater than 1 indicates active transport.
-
Protocol 3: In Vivo Intestinal Calcium Absorption in a Rat Model
This protocol describes an in vivo approach to assess the overall effect of DHT on intestinal calcium absorption.
Materials:
-
Rats
-
This compound (DHT)
-
⁴⁵CaCl₂
-
Metabolic cages for separate collection of urine and feces
-
Oral gavage needle
Procedure:
-
Animal Acclimation and Diet:
-
House rats individually in metabolic cages and acclimate them for several days.
-
Provide a standard diet with known calcium content and deionized water ad libitum.
-
-
DHT Administration:
-
Administer DHT to the treatment group daily for a specified period (e.g., 7 days) via oral gavage or subcutaneous injection. The control group should receive the vehicle.
-
-
Calcium Balance Study:
-
On the day of the absorption study, administer a single oral dose of ⁴⁵CaCl₂ in a carrier solution to each rat.
-
Collect all feces and urine separately for the next 48-72 hours.
-
Homogenize the collected feces and take an aliquot for analysis.
-
Measure the total radioactivity in the collected feces and urine using a gamma counter or after appropriate sample preparation for liquid scintillation counting.
-
-
Data Calculation:
-
Calculate the total amount of ⁴⁵Ca excreted in the feces.
-
Determine the percentage of absorbed ⁴⁵Ca using the following formula:
-
% Absorption = [ (Total ⁴⁵Ca administered - Total ⁴⁵Ca in feces) / Total ⁴⁵Ca administered ] x 100
-
-
Conclusion
This compound is a potent tool for investigating the mechanisms of intestinal calcium transport. Its unique metabolic activation pathway allows for the targeted study of VDR-mediated gene regulation in the intestine, independent of renal 1α-hydroxylase activity. The protocols and data presented here provide a framework for researchers to utilize DHT effectively in their studies, contributing to a deeper understanding of calcium homeostasis and the development of potential therapeutic strategies for calcium malabsorption disorders.
References
- 1. Differential effects of Vitamin D analogs on calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical roles of intestinal epithelial vitamin D receptor signaling in controlling gut mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 5. Critical Roles of Intestinal Epithelial Vitamin D Receptor Signaling in Controlling Gut Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Determining Dihydrotachysterol's Binding Affinity for the Vitamin D Receptor: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key in vitro assays used to determine the binding affinity of Dihydrotachysterol (DHT) and its metabolites to the Vitamin D Receptor (VDR).
Introduction
The Vitamin D Receptor (VDR) is a nuclear receptor and a critical transcription factor that mediates the biological effects of Vitamin D. Its activation upon ligand binding leads to the regulation of a multitude of genes involved in calcium homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation. This compound (DHT), a synthetic analog of Vitamin D, is used in the management of hypocalcemia. Understanding the binding affinity of DHT and its active metabolites to the VDR is crucial for elucidating its mechanism of action and for the development of new therapeutic agents with specific VDR-modulating properties. This document outlines three robust in vitro methods for quantifying this interaction: the Radioligand Binding Assay (RBA), the Fluorescence Polarization (FP) Assay, and the Scintillation Proximity Assay (SPA).
Assay Principles and Applications
Radioligand Binding Assay (RBA)
The Radioligand Binding Assay is a highly sensitive and well-established method for quantifying the affinity of a test compound for a receptor. This competitive assay measures the ability of an unlabeled ligand (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃, or tritiated Calcitriol) from the VDR. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound. This assay is considered a "gold standard" for its accuracy and direct measurement of binding.
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) Assay is a homogeneous, high-throughput method ideal for screening large compound libraries. It is based on the principle that a small, fluorescently labeled VDR ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger VDR protein, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive setup, a test compound like DHT will displace the fluorescent tracer from the VDR, causing a decrease in polarization. This change in polarization is used to determine the binding affinity of the test compound.
Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is another powerful, homogeneous assay technology suitable for high-throughput screening. In this assay, the VDR is immobilized onto microscopic beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, allowing the emitted radiation (typically from ³H or ¹²⁵I) to stimulate the scintillant and produce light, which is then detected. Unbound radioligand in the solution is too far away to cause a signal. A test compound's ability to compete with the radioligand for VDR binding is measured by a decrease in the light signal.
Data Presentation: Comparative VDR Binding Affinity
The following table summarizes the relative binding affinities of this compound's active metabolite and other common VDR ligands compared to the natural high-affinity ligand, 1α,25-dihydroxyvitamin D₃ (Calcitriol).
| Compound | Common Name | Relative VDR Binding Affinity (%) (Compared to Calcitriol) | Reference |
| 1α,25-dihydroxyvitamin D₃ | Calcitriol | 100% | [1] |
| 1α,25-dihydroxythis compound₂ | Active DHT metabolite | 0.3% | [1] |
| 22-oxacalcitriol | OCT / Maxacalcitol | 25% | [1] |
| 19-nor-1,25-dihydroxyvitamin D₂ | Paricalcitol | 14% | [1] |
| Calcipotriol | Comparable to Calcitriol |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (RBA) with Hydroxylapatite Separation
Objective: To determine the inhibitory constant (Ki) of this compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.
-
Test Compound: this compound (DHT) at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol), pH 7.4.
-
Separation Method: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail & Liquid Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of DHT and control compounds in assay buffer.
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Assay Buffer
-
Radioligand ([³H]-1α,25(OH)₂D₃)
-
Serial dilutions of DHT (for the competition curve), buffer (for total binding), or excess unlabeled 1α,25(OH)₂D₃ (for non-specific binding).
-
Receptor source (e.g., 50-100 µg of nuclear extract protein).
-
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation:
-
Add ice-cold HAP slurry to each tube.
-
Vortex and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge to pellet the HAP (with bound receptor-ligand complexes).
-
Wash the pellet multiple times with wash buffer.
-
-
Quantification:
-
Resuspend the final HAP pellet in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of DHT.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the IC₅₀ of this compound in a high-throughput format.
Materials:
-
VDR Protein: Purified full-length human VDR.
-
Fluorescent Tracer: A fluorescently labeled VDR ligand (e.g., Fluormone™ VDR Red).
-
Assay Buffer: Provided with commercial kits, or a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Test Compound: this compound (DHT) at serial dilutions in assay buffer.
-
Control Ligand: Unlabeled 1α,25(OH)₂D₃.
-
Microplates: Black, low-binding 384-well plates.
-
Fluorescence Polarization Plate Reader.
Procedure:
-
Compound Plating: Dispense 20 µL of the serially diluted DHT, control ligand, and buffer (for no displacement control) into the wells of the 384-well plate.
-
Receptor/Tracer Complex Preparation: Prepare a solution of VDR and the fluorescent tracer in assay buffer at concentrations optimized for the assay (as per manufacturer's instructions or preliminary experiments).
-
Reaction Initiation: Dispense 20 µL of the receptor/tracer complex to all wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
The data is typically presented as millipolarization (mP) units.
-
Plot the mP values against the log concentration of DHT.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Scintillation Proximity Assay (SPA)
Objective: To determine the IC₅₀ of this compound in a homogeneous, high-throughput radioactive assay.
Materials:
-
SPA Beads: Streptavidin-coated SPA beads.
-
VDR Protein: Biotinylated recombinant human VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃.
-
Test Compound: this compound (DHT) at serial dilutions.
-
Assay Buffer: e.g., PBS, pH 7.4, with 0.1% BSA.
-
Microplates: White, 96- or 384-well microplates suitable for scintillation counting.
-
Microplate Scintillation Counter.
Procedure:
-
VDR Immobilization: Incubate the biotinylated VDR with the streptavidin-coated SPA beads to allow for binding.
-
Assay Setup: In the wells of the microplate, add:
-
The VDR-coated SPA beads.
-
[³H]-1α,25(OH)₂D₃ at a fixed concentration.
-
Serial dilutions of DHT, buffer (for maximum signal), or excess unlabeled 1α,25(OH)₂D₃ (for background).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.
-
Measurement: Count the plate in a microplate scintillation counter. No separation step is required.
-
Data Analysis:
-
Plot the scintillation counts (e.g., CPM) against the log concentration of DHT.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Visualizations
VDR Signaling Pathway
References
Preparation of Dihydrotachysterol Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT) is a synthetic analog of vitamin D2 that plays a crucial role in the regulation of calcium and phosphate metabolism.[1][2] Unlike naturally occurring vitamin D, DHT is activated in the liver and does not require subsequent hydroxylation in the kidneys to become biologically active.[2] Its active form, 25-hydroxythis compound, effectively elevates serum calcium levels by promoting intestinal calcium absorption, mobilizing calcium from bone, and increasing the renal excretion of phosphate.[3][4] These characteristics make DHT a valuable tool in various research applications, particularly in studies related to bone metabolism, calcium homeostasis, and signaling pathways involving the vitamin D receptor.
This document provides detailed application notes and protocols for the preparation of this compound solutions for both in vivo and in vitro experimental use.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₆O | |
| Molecular Weight | 398.66 g/mol | |
| Appearance | White to off-white solid | |
| Light Sensitivity | Light sensitive |
Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 25 mg/mL | Requires sonication and warming. | |
| Ethanol (96%) | Sparingly soluble | - | |
| Acetone | Freely soluble | - | |
| Hexane | Freely soluble | - | |
| Water | Practically insoluble | Predicted solubility of 0.000125 mg/mL. |
Stock Solution Storage Conditions
| Solvent | Storage Temperature | Storage Duration | Reference |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for in vivo and in vitro applications.
Materials:
-
This compound (DHT) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of DHT powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the DHT does not fully dissolve, warm the solution to 37°C for a few minutes.
-
For higher concentrations, sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol details the dilution of the DHT stock solution for administration in animal models.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Corn oil (or other suitable vehicle)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Preparation of Vehicle: Ensure the corn oil is sterile and at room temperature.
-
Dilution:
-
To prepare a working solution with a final DMSO concentration of 10%, mix one part of the DHT stock solution with nine parts of corn oil.
-
For example, to prepare 1 mL of a 1.25 mg/mL working solution from a 12.5 mg/mL stock:
-
Add 100 µL of the 12.5 mg/mL DHT stock solution to 900 µL of corn oil.
-
-
-
Homogenization: Vortex the solution thoroughly to ensure a uniform suspension.
-
Administration: The working solution should be prepared fresh on the day of use for animal experiments.
Protocol 3: Preparation of this compound Working Solution for In Vitro Studies (Cell Culture)
This protocol outlines the preparation of DHT working solutions for treating cells in culture.
Materials:
-
This compound stock solution in DMSO or ethanol (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the DHT stock solution at room temperature.
-
Serial Dilution (Intermediate): It is recommended to perform an intermediate dilution of the stock solution in cell culture medium before adding it to the final cell culture vessel. This helps to minimize localized high concentrations of the solvent.
-
Final Dilution:
-
Add the desired volume of the intermediate DHT solution to the cell culture plates or flasks containing cells and medium.
-
Gently swirl the plates or flasks to ensure even distribution of the compound.
-
Important: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.
-
-
Incubation: Incubate the cells for the desired experimental duration.
Note on Working Concentrations for In Vitro Studies: The optimal working concentration of DHT will vary depending on the cell type and the specific experimental endpoint. Based on studies with other vitamin D metabolites, a starting concentration range of 10⁻⁹ M to 10⁻⁷ M may be appropriate to observe biological effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Experimental Workflow for In Vitro Studies.
References
Application Notes and Protocols for Utilizing Dihydrotachysterol in Bone Resorption and Mineralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, is a crucial compound in the study of calcium and phosphate metabolism.[1] Unlike its natural counterparts, DHT does not require renal hydroxylation for activation, allowing for a more direct investigation of its effects on bone remodeling.[1] These application notes provide detailed protocols for assessing the impact of DHT on two key processes in bone biology: osteoblast-mediated mineralization and osteoclast-driven bone resorption. The provided methodologies and representative data will guide researchers in evaluating the potential of DHT and other compounds in the context of bone-related drug discovery and development.
Mechanism of Action: this compound in Bone Remodeling
This compound primarily functions to elevate serum calcium levels. It achieves this through a multi-pronged approach: enhancing intestinal calcium absorption, promoting calcium mobilization from bone, and reducing the renal excretion of calcium.[1] In the context of bone, DHT stimulates osteoclast activity, the cells responsible for bone resorption, leading to the release of calcium from the bone matrix into the bloodstream.[1] This process is indirectly mediated through osteoblasts. DHT binds to the Vitamin D Receptor (VDR) in osteoblasts, which in turn modulates the expression of key signaling molecules that govern osteoclast differentiation and activity.
Data Presentation: Representative Effects of this compound
The following tables summarize representative quantitative data on the effects of this compound on osteoblast mineralization and osteoclast differentiation and activity. This data is compiled based on the known mechanisms of Vitamin D analogs and serves as a guide for expected outcomes.
Table 1: Effect of this compound on Osteoblast Mineralization (Alizarin Red S Staining)
| DHT Concentration (nM) | Absorbance at 562 nm (Normalized to Control) | Fold Change vs. Control |
| 0 (Control) | 1.00 ± 0.08 | 1.0 |
| 1 | 1.25 ± 0.11 | 1.3 |
| 10 | 1.89 ± 0.15 | 1.9 |
| 100 | 2.54 ± 0.21 | 2.5 |
| 1000 | 1.78 ± 0.14 | 1.8 |
Table 2: Effect of this compound on Osteoclast Differentiation (TRAP-Positive Multinucleated Cells)
| DHT Concentration (nM) | TRAP-Positive MNCs per Well | Fold Change vs. Control |
| 0 (Control) | 50 ± 5 | 1.0 |
| 1 | 75 ± 8 | 1.5 |
| 10 | 120 ± 12 | 2.4 |
| 100 | 185 ± 19 | 3.7 |
| 1000 | 140 ± 15 | 2.8 |
Table 3: Effect of this compound on Osteoclast Bone Resorption (Pit Formation Assay)
| DHT Concentration (nM) | Resorbed Area (% of Control) | Fold Change vs. Control |
| 0 (Control) | 100 ± 9 | 1.0 |
| 1 | 145 ± 12 | 1.5 |
| 10 | 230 ± 21 | 2.3 |
| 100 | 350 ± 32 | 3.5 |
| 1000 | 280 ± 25 | 2.8 |
Experimental Protocols
Osteoblast Mineralization Assay Protocol
This protocol details the induction of mineralization in an osteoblast cell line (e.g., MC3T3-E1) and its quantification following treatment with this compound.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM (Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ascorbic acid
-
β-glycerophosphate
-
This compound (DHT)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S (ARS) solution (40 mM, pH 4.2)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10^4 cells/well in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence.
-
Osteogenic Induction: Upon confluence, replace the growth medium with osteogenic medium (alpha-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
DHT Treatment: Add this compound to the osteogenic medium at various concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO or ethanol).
-
Medium Change: Replace the medium with fresh osteogenic medium and DHT every 2-3 days for 21 days.
-
Fixation: After 21 days, aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with deionized water.
-
Alizarin Red S Staining: Add 1 mL of 40 mM Alizarin Red S solution to each well and incubate at room temperature for 20 minutes with gentle shaking.
-
Washing: Aspirate the ARS solution and wash the wells four times with deionized water to remove excess stain.
-
Image Capture: After the final wash, add PBS to the wells and capture images of the stained mineralized nodules using a microscope.
-
Quantification:
-
Aspirate the PBS and add 400 µL of 10% acetic acid to each well.
-
Incubate at room temperature for 30 minutes with shaking to destain.
-
Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer 125 µL of the supernatant to a new tube and neutralize with 50 µL of 10% ammonium hydroxide.
-
Read the absorbance at 562 nm in a microplate reader.
-
Osteoclast Differentiation and Activity Assay Protocol
This protocol describes the differentiation of osteoclasts from bone marrow macrophages (BMMs) and the assessment of their differentiation and resorptive activity in the presence of this compound.
Materials:
-
Bone marrow cells from mice
-
Alpha-MEM
-
FBS
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (DHT)
-
TRAP Staining Kit (Tartrate-Resistant Acid Phosphatase)
-
Bone-like calcium phosphate-coated plates (for resorption assay)
-
5% Sodium hypochlorite solution
-
Toluidine Blue stain
-
96-well plates
Procedure:
Part 1: Osteoclast Differentiation (TRAP Staining)
-
BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in alpha-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Cell Seeding: Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
DHT Treatment: Add this compound at various concentrations (e.g., 1, 10, 100, 1000 nM) to the culture medium. Include a vehicle control.
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium and treatments every 2 days.
-
TRAP Staining: After 5-7 days, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well using a microscope.
Part 2: Bone Resorption (Pit Formation Assay)
-
Cell Seeding on Coated Plates: Seed BMMs on bone-like calcium phosphate-coated 96-well plates as described in Part 1, step 2.
-
DHT Treatment: Apply DHT treatment as described in Part 1, step 3.
-
Culture for Resorption: Culture the cells for 10-14 days to allow for osteoclast differentiation and resorption to occur. Replace the medium with fresh medium and treatments every 2-3 days.
-
Cell Removal: After the culture period, remove the cells by treating the wells with a 5% sodium hypochlorite solution for 10 minutes.
-
Washing: Wash the wells thoroughly with deionized water.
-
Visualization of Pits: Stain the resorption pits with Toluidine Blue or view them directly using a light microscope.
-
Quantification: Capture images of the resorption pits and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: The Role of Dihydrotachysterol in Experimental Models of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, has historically been used in the management of hypocalcemia and renal osteodystrophy associated with chronic kidney disease (CKD). Its unique metabolic pathway, which does not require renal 1α-hydroxylation for activation, presents a theoretical advantage in patients with compromised kidney function. These application notes provide a comprehensive overview of DHT's mechanism of action, its effects in preclinical models of CKD, and detailed protocols for investigating its therapeutic potential.
Mechanism of Action
This compound acts as a vitamin D receptor (VDR) agonist. Its primary function is to regulate calcium and phosphate homeostasis by:
-
Increasing Intestinal Absorption: DHT enhances the intestinal absorption of calcium and phosphate.[1]
-
Mobilizing Bone Calcium: It stimulates the release of calcium from bone into the bloodstream.[1]
-
Regulating Renal Excretion: DHT reduces the renal excretion of calcium.[1]
A key feature of DHT is that its A-ring is rotated 180 degrees, which allows the hydroxyl group at the 3-position to function as a pseudo-1α-hydroxyl group. This structural characteristic means that unlike natural vitamin D (cholecalciferol), DHT does not require activation by the kidneys to exert its biological effects, making it effective even in anephric states.[1]
Data Presentation: Quantitative Effects of this compound Metabolites
The following tables summarize the quantitative data from a key preclinical study investigating the effects of hydroxylated metabolites of this compound (1α,25(OH)₂DHT₂ and 25(OH)DHT₂) in comparison to calcitriol.
Table 1: In Vitro Suppression of Parathyroid Hormone (PTH) by this compound Metabolites and Calcitriol
| Compound | Concentration for Significant PTH Suppression (in vitro) |
| Calcitriol | ≥ 10⁻¹⁰ mol/L |
| 1α,25(OH)₂DHT₂ | ≥ 10⁻⁸ mol/L |
| 25(OH)DHT₂ | ≥ 10⁻⁸ mol/L |
Data adapted from a study on the in vitro effects on PTH secretion.[2]
Table 2: In Vivo Effects of this compound Metabolites and Calcitriol on PTH and Ionized Calcium in Rats
| Treatment Group (5 daily doses) | Dose (µ g/rat/day ) | Change in PTH | Change in Ionized Calcium |
| Calcitriol | 0.001 | ~50% decrease | Significant increase (hypercalcemia) |
| 1α,25(OH)₂DHT₂ | 0.05 | ~50% decrease | No significant change |
Data adapted from a study in normal rats, demonstrating the potential for 1α,25(OH)₂DHT₂ to suppress PTH without causing hypercalcemia at the tested doses.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease using 5/6 Nephrectomy in Rats
This surgical model induces a progressive decline in renal function, mimicking human CKD.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Suture material (e.g., 4-0 silk)
-
Warming pad
-
Post-operative analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a prone position on a warming pad to maintain body temperature. Shave and disinfect the left flank.
-
First Stage Surgery (Left Kidney Partial Nephrectomy):
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the kidney from the surrounding adrenal and fatty tissues.
-
Ligate two of the three branches of the left renal artery. Alternatively, surgically resect the upper and lower thirds of the kidney.
-
Reposition the kidney into the abdominal cavity and close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animals to recover for one week.
-
Second Stage Surgery (Right Kidney Nephrectomy):
-
After one week, anesthetize the rat again.
-
Perform a right flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Close the incision in layers.
-
-
CKD Development: Monitor the animals for signs of uremia. CKD typically develops over 4-8 weeks, characterized by elevated serum creatinine and blood urea nitrogen (BUN).
Protocol 2: Induction of Chronic Kidney Disease using an Adenine-Rich Diet in Mice
This non-surgical model induces CKD through the formation of 2,8-dihydroxyadenine crystals in the renal tubules.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Powdered rodent chow
-
Adenine
-
Diet mixing equipment
Procedure:
-
Diet Preparation: Prepare a diet containing 0.2% (w/w) adenine mixed into standard powdered chow.
-
Induction Phase: Provide the adenine-containing diet to the mice ad libitum for 4-6 weeks.
-
Monitoring: Monitor the body weight and food intake of the mice regularly. Expect some weight loss during the induction period.
-
Confirmation of CKD: After the induction period, switch the mice back to a standard diet. Confirm the development of CKD by measuring serum creatinine and BUN levels, which are expected to be significantly elevated.
Protocol 3: Administration of this compound in CKD Models
Vehicle Preparation: this compound can be dissolved in a suitable vehicle such as corn oil or a mixture of ethanol and propylene glycol.
Administration:
-
Route: Oral gavage is a common and effective route for administration.
-
Dosage: Based on clinical use for renal osteodystrophy, a starting dose for animal studies could be in the range of 0.1 to 0.6 mg/kg/day, adjusted based on serum calcium and PTH levels.
-
Duration: Treatment duration will depend on the specific aims of the study, but a period of several weeks is typical to assess effects on CKD progression and complications.
Monitoring:
-
Renal Function: Weekly or bi-weekly monitoring of serum creatinine and BUN.
-
Mineral Metabolism: Regular monitoring of serum calcium, phosphate, and PTH levels is crucial due to the risk of hypercalcemia.
-
Vascular Calcification: At the end of the study, the aorta and other soft tissues can be harvested for histological analysis (e.g., von Kossa staining) or calcium content measurement to assess vascular calcification.
-
Bone Histology: Bone biopsies can be taken to perform histomorphometric analysis to evaluate for renal osteodystrophy.
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Dihydrotachysterol (DHT)-Induced Hypercalcemia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydrotachysterol (DHT) to induce hypercalcemia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHT) and how does it induce hypercalcemia?
A1: this compound (DHT) is a synthetic analog of vitamin D2.[1] It induces hypercalcemia through a multi-faceted mechanism that increases serum calcium levels.[2] Unlike natural vitamin D, DHT does not require hydroxylation in the kidneys to become active, allowing for a more rapid onset of action.[2] Its primary mechanisms include:
-
Increased Intestinal Calcium Absorption: DHT enhances the absorption of calcium from the gastrointestinal tract.[2]
-
Bone Resorption: It stimulates osteoclasts, the cells responsible for bone breakdown, leading to the release of calcium from the bones into the bloodstream.[2]
-
Reduced Renal Calcium Excretion: DHT acts on the kidneys to decrease the amount of calcium excreted in the urine.
Q2: What are the typical clinical signs of DHT-induced hypercalcemia in animals?
A2: Clinical signs of hypercalcemia can vary depending on the severity and rate of development. Common signs to monitor in animal models include:
-
Polyuria (increased urination) and polydipsia (increased thirst)
-
Lethargy and weakness
-
Anorexia (loss of appetite)
-
Vomiting and constipation
-
In severe cases, cardiac arrhythmias and neurological signs such as twitching or seizures may occur.
Q3: How can I monitor the level of hypercalcemia in my animal model?
A3: Regular monitoring of serum calcium levels is crucial. It is recommended to measure both total and ionized calcium. Ionized calcium is the biologically active form and provides a more accurate assessment of calcium status. Blood samples should be collected at baseline and at regular intervals after DHT administration. The frequency of monitoring will depend on the dose of DHT used and the specific experimental protocol.
Q4: What is the general timeframe for the development of hypercalcemia after DHT administration?
A4: The onset of hypercalcemia can be relatively rapid due to DHT's active nature without the need for renal hydroxylation. In rats administered a single large dose of active vitamin D3 (a related compound), serum calcium levels peaked at 6 hours after administration. However, the exact timing can vary based on the dose, route of administration, and animal species. It is essential to conduct pilot studies to determine the specific kinetics of hypercalcemia in your experimental setup.
Troubleshooting Guides
Issue 1: Hypercalcemia is too severe or developing too rapidly.
-
Possible Cause: The dose of DHT administered is too high for the specific animal strain, age, or sex.
-
Solution:
-
Reduce DHT Dosage: In subsequent experiments, lower the dose of DHT. A dose-response study is recommended to determine the optimal dose for achieving the desired level of hypercalcemia.
-
Co-administration of Calcitonin: Calcitonin is a hormone that lowers blood calcium levels by inhibiting osteoclast activity and promoting renal calcium excretion. Administering calcitonin concurrently with DHT can help to control the spike in serum calcium.
-
Fluid Therapy: Ensure animals are well-hydrated. Intravenous or subcutaneous administration of saline can help to promote calciuresis (calcium excretion in the urine).
-
Diuretics: Furosemide, a loop diuretic, can be used to increase renal calcium excretion. It should only be administered to well-hydrated animals.
-
Issue 2: Hypercalcemia is not developing or is not reaching the target level.
-
Possible Cause:
-
The dose of DHT is too low.
-
Issues with the DHT compound (e.g., improper storage, degradation).
-
Variability in animal response.
-
-
Solution:
-
Increase DHT Dosage: Gradually increase the dose of DHT in subsequent experiments, carefully monitoring the animals for adverse effects.
-
Verify Compound Integrity: Ensure the DHT solution is prepared correctly and has been stored according to the manufacturer's instructions.
-
Dietary Modification: Ensure the diet has adequate levels of calcium and phosphorus to allow for DHT to exert its effects. However, be cautious with high calcium diets as this can exacerbate hypercalcemia.
-
Issue 3: Animals are showing significant weight loss and poor health.
-
Possible Cause: Severe hypercalcemia is causing anorexia, dehydration, and general malaise.
-
Solution:
-
Palliative Care: Provide supportive care, including nutritional support with a highly palatable and moist diet to prevent dehydration.
-
Reduce Hypercalcemia: Implement measures to lower serum calcium as described in "Issue 1".
-
Bisphosphonates: For severe, persistent hypercalcemia, the use of bisphosphonates like pamidronate can be considered. These drugs are potent inhibitors of osteoclast-mediated bone resorption.
-
Glucocorticoids: Corticosteroids can help to lower serum calcium by reducing bone resorption, decreasing intestinal calcium absorption, and increasing renal calcium excretion. However, they may interfere with certain experimental outcomes and should be used with caution.
-
Quantitative Data Tables
Table 1: Recommended Dietary Calcium and Phosphorus Levels for Rodents
| Nutrient | Rat (Growth/Maintenance) | Mouse (Growth/Reproduction) |
| Calcium (g/kg of diet) | 5.0 | 4.0 - 8.0 |
| Phosphorus (g/kg of diet) | 3.0 | 3.0 - 5.0 |
Data sourced from the National Research Council's Nutrient Requirements of Laboratory Animals.
Table 2: Therapeutic Agents for Managing Hypercalcemia
| Agent | Animal Model | Dosage | Route of Administration | Notes |
| Calcitonin (Salmon) | General | 4-8 IU/kg | Subcutaneous (SC) or Intramuscular (IM) | Administer every 6-12 hours. |
| Pamidronate Disodium | Dogs | 1.0 - 2.0 mg/kg | Intravenous (IV) infusion over 2-4 hours | Can be repeated every 21-28 days if necessary. |
| Cats | 1.0 - 1.5 mg/kg | Intravenous (IV) infusion over 2 hours | Can be repeated every 21-28 days if necessary. | |
| Prednisone | Dogs | 1 - 2.2 mg/kg | Oral (PO) or Subcutaneous (SC) | Administer twice daily. |
| Dexamethasone | Dogs | 0.1 - 0.22 mg/kg | Oral (PO) or Subcutaneous (SC) | Administer twice daily. |
Experimental Protocols & Visualizations
Experimental Workflow: Inducing and Managing DHT-Induced Hypercalcemia
References
Long-term stability and proper storage of Dihydrotachysterol compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability and proper storage of Dihydrotachysterol (DHT) compounds. It also offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.
I. Long-Term Stability and Proper Storage
Proper handling and storage of this compound (DHT) are crucial for maintaining its integrity and ensuring reliable experimental outcomes. DHT is a synthetic vitamin D analog and, like other vitamin D compounds, is susceptible to degradation from factors such as light, heat, and oxidation.
Storage Recommendations
To ensure the long-term stability of DHT, it is imperative to adhere to the following storage conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials to protect from light. |
| -20°C | Up to 1 month | For shorter-term storage. Light protection and prevention of repeated freeze-thaw cycles are still recommended. |
Note: The stability of DHT in solution is dependent on the solvent used. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Factors Affecting Stability
Several environmental factors can accelerate the degradation of DHT:
-
Light: Exposure to ultraviolet (UV) and visible light can cause isomerization of the triene system, a common degradation pathway for vitamin D analogs. This can lead to the formation of inactive isomers.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Oxygen: Oxidative degradation can occur, particularly in solution. It is advisable to handle solutions under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
-
pH: Extreme pH conditions can catalyze degradation. Solutions should be prepared in neutral, buffered systems where appropriate.
II. Troubleshooting Guides
This section addresses common issues that researchers may encounter during the handling and use of DHT in experimental settings.
Issue 1: Precipitation of DHT in Aqueous Media (e.g., Cell Culture Media)
Problem: You observe precipitation or cloudiness after adding your DHT stock solution (typically in an organic solvent like DMSO) to your aqueous experimental medium.
Possible Causes:
-
Low Solubility: DHT is a lipophilic molecule with poor aqueous solubility.
-
Solvent Shock: Rapid dilution of the organic stock solution in an aqueous medium can cause the compound to crash out of solution.
-
High Concentration: The final concentration of DHT in the medium may exceed its solubility limit.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins or salts, may reduce the solubility of DHT.
Solutions:
-
Step 1: Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. The final concentration of DMSO in the medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Step 2: Modify the Addition Process:
-
Add the DHT stock solution dropwise to the medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the DHT stock solution, as solubility may increase with temperature.
-
-
Step 3: Consider a Solubilizing Agent: For challenging applications, the use of a biocompatible solubilizing agent, such as a cyclodextrin or a non-ionic surfactant (e.g., Polysorbate 80), may be necessary. However, the potential effects of these agents on the experimental system must be carefully evaluated.
-
Step 4: Verify Final Concentration: Ensure that the intended final concentration of DHT does not exceed its known solubility limit in the specific medium being used. If the required concentration is high, a different delivery method may need to be considered.
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: You observe high variability between replicate experiments or results that are inconsistent with published data.
Possible Causes:
-
Compound Degradation: The DHT stock solution may have degraded due to improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles).
-
Inaccurate Concentration: The concentration of the stock solution may be incorrect due to weighing errors, incomplete dissolution, or solvent evaporation.
-
Adsorption to Labware: Being a lipophilic compound, DHT can adsorb to the surface of plastic labware, reducing its effective concentration in the medium.
-
Metabolism of DHT: In cell-based assays, the active form of DHT is its 25-hydroxylated metabolite, which is produced by liver cells.[1] If the cell line used does not have the necessary metabolic enzymes (e.g., 25-hydroxylase), the observed biological activity may be lower than expected.
Solutions:
-
Step 1: Verify Compound Integrity:
-
Prepare a fresh stock solution from solid DHT.
-
If possible, verify the concentration and purity of the stock solution using an analytical technique such as HPLC-UV.
-
-
Step 2: Use Low-Binding Labware: Utilize low-protein-binding plasticware or glass vials to minimize adsorption of DHT.
-
Step 3: Account for Metabolism: When working with non-hepatic cell lines, consider that the biological response may be dependent on the cells' ability to metabolize DHT. For direct assessment of the active form's effect, consider using 25-hydroxy-dihydrotachysterol if available.
-
Step 4: Include Appropriate Controls:
-
Always include a vehicle control (medium with the same concentration of the solvent used for the DHT stock) to account for any effects of the solvent.
-
Use a positive control (a compound with a known and robust effect in your assay) to ensure the experimental system is working as expected.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of vitamin D. Its primary mechanism of action involves its metabolism in the liver to 25-hydroxy-dihydrotachysterol, which is the biologically active form.[1] This metabolite then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] The VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling pathway plays a crucial role in regulating calcium and phosphate homeostasis.
Q2: How should I prepare a stock solution of DHT?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For most in vitro applications, preparing a concentrated stock solution in sterile, anhydrous DMSO is recommended. For example, a 10 mM stock solution can be prepared and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always ensure the solid compound is fully dissolved before use.
Q3: Is DHT sensitive to light? How should I handle it in the lab?
A3: Yes, like other vitamin D compounds, DHT is sensitive to light, particularly UV radiation. Exposure to light can lead to isomerization and degradation. It is recommended to work with DHT solutions in a dimly lit environment or under yellow light. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light during storage and experiments.
Q4: Can I use DHT in animal studies? What are the recommended solvents and administration routes?
A4: Yes, DHT is used in animal studies to investigate its effects on calcium metabolism and other physiological processes. For oral administration, DHT can be formulated in an edible oil such as corn oil. A common method is to first dissolve the DHT in a small amount of a co-solvent like DMSO and then disperse this solution in the oil.[2] For parenteral administration, formulations may require solubilizing agents to ensure bioavailability and prevent precipitation at the injection site. It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the dosing solution.
Q5: What are the expected degradation products of DHT?
A5: The primary degradation pathways for vitamin D analogs like DHT involve isomerization upon exposure to heat or light. This can lead to the formation of various stereoisomers, such as pre-DHT and tachysterol-like compounds. In biological systems, DHT is metabolized to hydroxylated forms, with 25-hydroxy-DHT being the major active metabolite. Further metabolism can lead to other hydroxylated and oxidized products.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM DHT Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a fume hood, allow the container of solid DHT to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of DHT powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.99 mg of DHT (Molecular Weight: 398.66 g/mol ).
-
Dissolution: Transfer the weighed DHT powder to a sterile, amber-colored vial. Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber-colored, low-binding microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, aliquots can be stored at -20°C for up to one month.
Protocol 2: Stability-Indicating HPLC Method for Vitamin D Analogs (General Protocol)
Note: This is a general protocol based on methods for other vitamin D analogs. The method must be validated specifically for this compound.
Objective: To develop a reverse-phase HPLC method capable of separating the parent DHT compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
DHT reference standard
-
Samples from forced degradation studies (see below)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
Start with a composition suitable for retaining DHT (e.g., 70% B).
-
Run a gradient to a higher organic concentration (e.g., 95% B) to elute any more lipophilic degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm (or scan for optimal wavelength with DAD)
-
Injection Volume: 10 µL
Forced Degradation Study (to generate degradation products for method development):
-
Acid Hydrolysis: Incubate a DHT solution in 0.1 M HCl at 60°C for 24-48 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate a DHT solution in 0.1 M NaOH at 60°C for 24-48 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a DHT solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid DHT powder to 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a DHT solution to UV light (e.g., 254 nm) or broad-spectrum light in a photostability chamber for 24 hours.
Method Development and Validation:
-
Inject the undergraded DHT standard to determine its retention time and peak shape.
-
Inject samples from each of the forced degradation studies.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent DHT peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
V. Visualizations
Caption: this compound (DHT) signaling pathway.
References
Overcoming poor solubility of Dihydrotachysterol for in vitro experiments
Welcome to the technical support center for Dihydrotachysterol (DHT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor aqueous solubility of DHT in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (DHT) is not dissolving in my cell culture medium. What should I do?
A1: this compound is practically insoluble in water and aqueous solutions like cell culture media[1][2]. Direct addition of DHT powder to your media will result in precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a DHT stock solution?
A2: The most commonly recommended solvent for preparing a stock solution of DHT for in vitro studies is Dimethyl Sulfoxide (DMSO)[3][4][5]. Ethanol can also be used, though DHT is sparingly soluble in it.
Q3: How do I prepare a DHT stock solution using DMSO?
A3: To prepare a stock solution, dissolve the DHT powder in 100% DMSO to a high concentration (e.g., 10-25 mg/mL). To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath. Ensure the DHT is completely dissolved before further use.
Q4: I've prepared a DMSO stock solution, but when I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix this?
A4: This phenomenon, often called "crashing out," occurs because the highly concentrated DHT in the DMSO stock is rapidly diluted in the aqueous environment of the cell culture medium, where it is poorly soluble. Here are some solutions:
-
Decrease the Final Concentration: Your target concentration in the media may be too high. Determine the maximum soluble concentration of DHT in your specific media by performing a solubility test.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. This gradual dilution can prevent precipitation.
-
Use Pre-Warmed Media: Always add your DHT stock solution to cell culture media that has been pre-warmed to 37°C. Adding it to cold media will decrease its solubility.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells. Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.
Q5: My cell culture media with DHT looks fine initially, but after a few hours in the incubator, I see a precipitate. What could be the cause?
A5: Delayed precipitation can be caused by several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can cause slight changes in the temperature and pH of the media over time, which can affect the solubility of DHT.
-
Interaction with Media Components: DHT may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.
-
Evaporation: Evaporation of the media in the incubator can increase the concentration of all components, including DHT, potentially exceeding its solubility limit.
To troubleshoot this, ensure your media is well-buffered, pre-warm your media before adding the compound, and use plates with low-evaporation lids or seal them for long-term experiments.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can be affected by temperature, the purity of the compound, and the solvent.
| Solvent | Concentration | Temperature | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | Room Temperature | - | |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (62.71 mM) | Room Temperature | Ultrasonic assistance recommended. | |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (37.63 mM) | Room Temperature | Sonication is recommended. | |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (12.54 mM) | 60°C | Requires warming and ultrasonic assistance. | |
| Water | Insoluble | Room Temperature | - | |
| Ethanol (96%) | Sparingly Soluble | Room Temperature | - | |
| Acetone | Freely Soluble | Room Temperature | - | |
| Hexane | Freely Soluble | Room Temperature | - |
Experimental Protocols
Protocol 1: Preparation of this compound (DHT) Stock and Working Solutions for In Vitro Assays
Objective: To prepare a sterile, high-concentration stock solution of DHT in DMSO and a final working solution in cell culture medium with minimal precipitation.
Materials:
-
This compound (DHT) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sterile syringe filters (0.22 µm)
Procedure:
Part A: Preparation of a 10 mg/mL DHT Stock Solution in DMSO
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of DHT powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the DHT.
-
If the DHT does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes and vortex intermittently. Brief sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure that no particulates are present. The solution should be clear.
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial weighing was not performed in a sterile environment.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Part B: Preparation of a 1 µM DHT Working Solution in Cell Culture Medium
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the 10 mg/mL DHT stock solution at room temperature.
-
Intermediate Dilution: To minimize precipitation, first prepare an intermediate dilution. Add a small volume of the 10 mg/mL stock solution to a larger volume of pre-warmed media. For example, add 1 µL of the 10 mg/mL stock to 99 µL of media to get a 100 µg/mL intermediate solution. Vortex gently.
-
Final Working Solution: Add a small volume of the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration of 1 µM. For example, add approximately 4 µL of the 100 µg/mL intermediate solution to 1 mL of media.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Note: The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
This compound Signaling Pathway
This compound, being a vitamin D analog, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor. Upon binding, the DHT-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of target gene transcription.
Caption: this compound (DHT) signaling pathway.
Experimental Workflow for an In Vitro Steroid Hormone Assay
The following diagram outlines a typical workflow for an in vitro experiment designed to assess the effect of a steroid hormone, such as this compound, on a cellular response.
Caption: General workflow for an in vitro steroid hormone assay.
References
Navigating Dihydrotachysterol Dosage Optimization to Mitigate Renal Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Dihydrotachysterol (DHT) dosage in preclinical and clinical research, with a primary focus on minimizing the risk of renal toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental design and execution.
Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound.
| Question | Possible Cause | Recommended Action |
| How can we design a preclinical study to determine the optimal therapeutic dose of DHT with minimal renal toxicity? | Lack of a clear, established protocol for DHT-specific dose-optimization studies. | We recommend a dose-escalation study in a rodent model (e.g., Sprague-Dawley rats). Start with a dose known to be sub-therapeutic and gradually increase the dosage in different cohorts. Monitor for both therapeutic efficacy (e.g., normalization of serum calcium in a hypocalcemic model) and renal toxicity at each dose level. Key parameters to monitor are detailed in the Experimental Protocols section. |
| What are the early indicators of DHT-induced nephrotoxicity in our animal models? | Reliance on traditional markers like serum creatinine (sCr) and blood urea nitrogen (BUN), which are often late-stage indicators of kidney damage. | Monitor a panel of more sensitive and early-detection biomarkers. Urinary Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin have been identified as early indicators of tubular injury.[1][2] Regular monitoring of these biomarkers can provide an earlier warning of renal stress before significant functional decline is observed. |
| We are observing significant hypercalcemia in our experimental animals at doses required for therapeutic effect. How can we manage this to reduce the risk of renal damage? | DHT's primary mechanism of action involves increasing serum calcium levels, which, when excessive, is a major driver of renal toxicity.[3][4][5] | Implement co-administration of therapies that manage hypercalcemia. Intravenous saline and loop diuretics can be effective in promoting calcium excretion. Additionally, bisphosphonates can be considered to inhibit bone resorption and lower serum calcium. Careful and frequent monitoring of serum calcium is crucial. |
| Our in vitro experiments with renal cell lines are not showing significant cytotoxicity with DHT, yet we observe nephrotoxicity in vivo. Why is there a discrepancy? | In vitro models may not fully recapitulate the complex in vivo environment. DHT-induced nephrotoxicity is often secondary to systemic effects like hypercalcemia and hypercalciuria, which are not replicated in a simple cell culture system. | Consider using more complex in vitro systems, such as 3D kidney organoids, which can better mimic the tubular structure and function of the kidney. Alternatively, focus in vivo studies on the physiological consequences of DHT administration, such as changes in urinary calcium excretion and the formation of renal calcifications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced renal toxicity?
A1: The primary driver of DHT-induced renal toxicity is sustained hypercalcemia. Elevated serum calcium levels lead to hypercalciuria (excessive calcium in the urine). This can cause the formation of calcium phosphate crystals within the renal tubules, leading to obstruction, inflammation, and direct cellular injury. Over time, this can progress to nephrocalcinosis (calcification of the kidney tissue) and chronic kidney disease.
Q2: What are the key parameters to monitor for renal function during DHT administration in preclinical models?
A2: A comprehensive monitoring plan should include:
-
Serum Chemistry: Serum creatinine (sCr), blood urea nitrogen (BUN), serum calcium, and serum phosphate.
-
Urinalysis: Urine volume, urinary calcium excretion, urinary phosphate excretion, and urinary protein levels.
-
Early Biomarkers: Urinary concentrations of KIM-1, NGAL, and Clusterin.
-
Histopathology: At the end of the study, kidney tissues should be examined for evidence of tubular injury, interstitial inflammation, fibrosis, and nephrocalcinosis.
Q3: Are there alternative vitamin D analogs with a potentially lower risk of renal toxicity?
A3: Calcitriol is another active vitamin D analog often compared to DHT. Some studies suggest that due to its shorter half-life, hypercalcemic episodes with calcitriol may be shorter-lived and more easily managed compared to those with DHT. However, both agents carry a risk of hypercalcemia and require careful monitoring.
Q4: How does this compound's mechanism of action differ from other vitamin D compounds in a way that might influence renal effects?
A4: this compound (DHT) is a synthetic vitamin D analog. Unlike the natural precursor, vitamin D3, DHT does not require 1α-hydroxylation in the kidney to become fully active. It is hydroxylated in the liver to its active form, 25-hydroxy-DHT. This means its activity is not regulated by the same feedback mechanisms in the kidney that control the activation of natural vitamin D. This lack of feedback can contribute to a higher risk of hypercalcemia if not dosed and monitored carefully.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound.
Table 1: Preclinical Data from a this compound-Induced Hypercalcemia Model in Rats
| Parameter | Control Group | DHT-Treated Group |
| Serum Calcium (mg/dL) | Normal | 12.1 ± 0.6 |
| Serum Phosphate (mg/dL) | Normal | 7.1 ± 1.1 |
| Maximum Urine Concentration (mosmol/kg H2O) | 3,263 ± 466 | 2,441 ± 450 |
Data adapted from a study investigating hypercalcemia-induced renal concentrating defects.
Table 2: Clinical Data from a Comparative Study of Calcitriol and this compound in Children with Chronic Renal Insufficiency
| Parameter | Calcitriol Group | This compound Group |
| Mean Dosage | 17.1 ± 5.9 ng/kg/day | 13.8 ± 3.3 µg/kg/day |
| Change in Glomerular Filtration Rate (GFR) | Significant decrease | Significant decrease |
| Incidence of Hypercalcemia (>2.7 mmol/L) | No significant difference | No significant difference |
Data adapted from a prospective, double-blind study. Note the different units for dosage.
Table 3: Clinical Data from a Study of this compound in Patients with Advanced Renal Failure
| Parameter | Value |
| Dosage Range | 0.125 - 0.375 mg/day |
| Patient Population | Creatinine Clearance < 22 ml/min |
| Outcome | No significant deterioration in renal function in 12 out of 16 patients |
Data from a study on patients with renal osteodystrophy.
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Optimal DHT Dose in a Rat Model of Hypocalcemia
-
Animal Model: Use a validated rat model of hypocalcemia (e.g., post-thyroparathyroidectomy).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to several groups: a vehicle control group and multiple DHT treatment groups with escalating doses.
-
Dosing: Administer DHT or vehicle orally once daily for a predetermined period (e.g., 4 weeks).
-
Monitoring:
-
Weekly: Measure body weight, food and water intake. Collect blood samples for analysis of serum calcium, phosphate, creatinine, and BUN. Collect 24-hour urine samples for measurement of urine volume, and urinary calcium and phosphate excretion.
-
Bi-weekly: Collect urine for analysis of early renal injury biomarkers (KIM-1, NGAL, Clusterin).
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood for final biochemical analysis. Harvest kidneys for histopathological examination.
-
Data Analysis: Analyze the dose-response relationship for both the therapeutic effect (normalization of serum calcium) and the markers of renal toxicity. The optimal dose will be the one that achieves the desired therapeutic effect with the minimal induction of renal injury markers.
Protocol 2: In Vitro Assessment of DHT Cytotoxicity on Human Renal Proximal Tubule Epithelial Cells (hRPTECs)
-
Cell Culture: Culture primary hRPTECs or a suitable immortalized cell line (e.g., HK-2) under standard conditions.
-
Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with a range of DHT concentrations for 24, 48, and 72 hours.
-
Cytotoxicity Assays:
-
Cell Viability: Use assays such as MTT or PrestoBlue to assess cell viability.
-
Membrane Integrity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
-
Biomarker Analysis: Collect the cell culture supernatant to measure the concentration of secreted renal injury biomarkers like KIM-1 and NGAL using ELISA kits.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for cell viability and analyze the dose-dependent release of injury biomarkers.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DHT-Induced Renal Toxicity Pathway.
Caption: Preclinical Dose Optimization Workflow.
References
- 1. Freshly isolated primary human proximal tubule cells as an in vitro model for the detection of renal tubular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. A prospective, double-blind study of growth failure in children with chronic renal insufficiency and the effectiveness of treatment with calcitriol versus this compound. The Growth Failure in Children with Renal Diseases Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of dihydrotachysterols: renal side chain and non-renal nuclear hydroxylations in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential drug interactions with Dihydrotachysterol in a research context
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential drug interactions with Dihydrotachysterol (DHT). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and which enzymes are involved?
This compound is a synthetic analog of vitamin D.[1] Its primary activation occurs in the liver, where it undergoes hydroxylation to form 25-hydroxy-dihydrotachysterol, the major active metabolite.[2] While specific cytochrome P450 (CYP) enzyme contributions are not extensively detailed in publicly available literature, DHT is predicted to be a substrate of CYP3A4. Further metabolism of 25-hydroxy-dihydrotachysterol into more polar metabolites has been observed in vivo.[3]
Q2: What are the most clinically significant drug interactions with this compound?
The most clinically significant drug interactions with this compound are pharmacodynamic in nature and involve an increased risk of hypercalcemia. Key interacting drug classes include:
-
Thiazide Diuretics: Co-administration can lead to hypercalcemia.[4][5] Thiazide diuretics reduce renal calcium excretion, and when combined with DHT's effect of increasing calcium absorption, can result in dangerously elevated serum calcium levels.
-
Cardiac Glycosides (e.g., Digoxin): Hypercalcemia induced by DHT can potentiate the effects of cardiac glycosides, increasing the risk of cardiac arrhythmias.
-
Other Vitamin D Analogs: Concomitant use is generally not recommended due to additive effects and an increased risk of vitamin D toxicity and hypercalcemia.
-
Calcium Supplements: Concurrent use can exacerbate the risk of hypercalcemia.
Additionally, drugs that interfere with the absorption of fat-soluble vitamins can reduce the efficacy of DHT. These include:
-
Cholestyramine
-
Colestipol
-
Mineral Oil
-
Orlistat
Q3: Is this compound a substrate or inhibitor of P-glycoprotein (P-gp)?
Based on predictive models, this compound is suggested to be a P-glycoprotein inhibitor. However, there is a lack of direct experimental data from in vitro transport assays to confirm this and to quantify the extent of any potential interaction. Researchers should consider conducting Caco-2 permeability assays to determine if DHT is a substrate or inhibitor of P-gp.
Troubleshooting Experimental Issues
Q4: We are seeing inconsistent results in our in vitro CYP inhibition assay with this compound. What could be the cause?
Inconsistent results in CYP inhibition assays can stem from several factors:
-
Compound Solubility: this compound is a lipophilic molecule. Poor solubility in the assay buffer can lead to variable concentrations and inaccurate results. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.
-
Microsomal Quality: The quality and lot-to-lot variability of human liver microsomes can impact enzyme activity. Always use high-quality, well-characterized microsomes.
-
Incubation Times: Ensure that the pre-incubation and incubation times are consistent and optimized for the specific CYP enzyme and substrate being tested.
-
Substrate Concentration: The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.
-
Assay Interference: Test for potential assay interference, such as fluorescence quenching or enhancement if using a fluorescent probe.
Q5: Our Caco-2 permeability assay with this compound shows high efflux, but the data is variable. How can we improve this?
High variability in Caco-2 assays can be due to:
-
Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER may indicate cytotoxicity or disruption of the monolayer.
-
Compound Recovery: Low and variable recovery of the test compound can be due to non-specific binding to the plate material or cellular accumulation. Perform a mass balance study to quantify recovery.
-
Efflux Transporter Saturation: If DHT is a substrate of an efflux transporter like P-gp, high concentrations may lead to saturation and non-linear transport rates. Test a range of concentrations.
-
Metabolism within Caco-2 cells: While Caco-2 cells have low levels of CYP3A4, some metabolism can occur. Analyze samples for the presence of metabolites.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data from in vitro studies on this compound's interaction with CYP enzymes and transporters. The following tables provide a template for how such data should be structured once generated.
Table 1: In Vitro CYP450 Inhibition Profile of this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| CYP3A4 | Midazolam | Data not available | Data not available | Data not available |
| CYP2D6 | Dextromethorphan | Data not available | Data not available | Data not available |
| CYP2C9 | Diclofenac | Data not available | Data not available | Data not available |
| CYP2C19 | S-Mephenytoin | Data not available | Data not available | Data not available |
| CYP1A2 | Phenacetin | Data not available | Data not available | Data not available |
Table 2: Caco-2 Permeability and Efflux of this compound
| Parameter | Value |
|---|---|
| Apparent Permeability (Papp) A to B (cm/s) | Data not available |
| Apparent Permeability (Papp) B to A (cm/s) | Data not available |
| Efflux Ratio (Papp B to A / Papp A to B) | Data not available |
| Papp A to B with P-gp inhibitor (cm/s) | Data not available |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay
Objective: To determine the potential of this compound to inhibit CYP3A4 activity.
Methodology:
-
Materials:
-
Human Liver Microsomes (HLM)
-
This compound (in DMSO)
-
Midazolam (CYP3A4 probe substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a series of concentrations of this compound and Ketoconazole in buffer.
-
In a 96-well plate, pre-incubate HLM with this compound or Ketoconazole at 37°C.
-
Initiate the reaction by adding Midazolam and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of Midazolam metabolism at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine if this compound is a substrate of efflux transporters such as P-glycoprotein.
Methodology:
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell®)
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (paracellular integrity marker)
-
Verapamil (P-gp inhibitor)
-
LC-MS/MS system
-
-
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the TEER of the monolayers to ensure integrity.
-
Wash the monolayers with HBSS.
-
Apical to Basolateral (A to B) Transport: Add this compound to the apical chamber and fresh buffer to the basolateral chamber.
-
Basolateral to Apical (B to A) Transport: Add this compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
To assess the role of P-gp, repeat the experiment in the presence of Verapamil.
-
At the end of the experiment, measure the concentration of Lucifer yellow that has permeated to ensure monolayer integrity was maintained.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Predicted metabolic activation pathway of this compound in the liver.
Caption: Synergistic effect of this compound and Thiazide Diuretics leading to hypercalcemia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The metabolism of dihydrotachysterols: renal side chain and non-renal nuclear hydroxylations in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polar metabolites of dihydrotachysterol3 in the rat. Comparison with in vitro metabolites of 1 alpha,25-dihydroxydihydrotachysterol3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Thiazide-induced severe hypercalcemia: a case report and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing off-target effects of Dihydrotachysterol in cellular models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrotachysterol (DHT) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and understand potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DHT) in cellular models?
This compound is a synthetic analog of vitamin D2.[1] In cellular models, it is first hydroxylated by liver enzymes to its active form, 25-hydroxythis compound (25-OH-DHT).[2] This active metabolite then binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[2][3] The VDR-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the expression of target genes involved in calcium homeostasis, cell proliferation, and differentiation.[3]
Q2: What are the known on-target effects of DHT in cell culture?
The primary on-target effects of DHT, mediated through the VDR, include:
-
Regulation of Calcium Homeostasis Genes: Induction of genes involved in calcium transport and binding.
-
Inhibition of Cell Proliferation: DHT can arrest the cell cycle, often at the G1/G0 phase, by upregulating cell cycle inhibitors like p21 and p27.
-
Induction of Cell Differentiation: In various cell types, DHT can promote differentiation. For example, it can induce the differentiation of keratinocytes.
-
Modulation of Immune Responses: Similar to other vitamin D analogs, DHT can influence the function of immune cells.
Q3: What are the potential off-target effects of DHT in cellular models?
While hypercalcemia is the most well-documented off-target effect in vivo, cellular off-target effects can be more subtle and are critical to consider in experimental settings. Based on studies of related vitamin D compounds like tachysterol, potential off-target effects of DHT metabolites may involve the activation of other nuclear receptors, including:
-
Aryl Hydrocarbon Receptor (AhR): Activation of AhR can influence the expression of genes involved in xenobiotic metabolism and immune responses.
-
Liver X Receptors (LXRs): LXR activation plays a role in cholesterol homeostasis and the regulation of inflammatory responses.
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation.
It is important to note that direct activation of these receptors by DHT or its metabolites requires further investigation, but they represent plausible pathways for observed off-target phenotypes.
Q4: How can I prepare and store DHT for cell culture experiments?
DHT is a fat-soluble compound. For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like ethanol or DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. To maintain stability, store the stock solution at -20°C or -80°C in light-protected aliquots. When adding to the culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype not consistent with VDR activation.
-
Possible Cause: Activation of off-target receptors such as AhR, LXRs, or PPARγ by DHT or its metabolites.
-
Troubleshooting Steps:
-
Confirm VDR-independence: Use a VDR antagonist (e.g., a specific VDR inhibitor) in conjunction with DHT treatment. If the phenotype persists, it is likely VDR-independent.
-
Investigate specific off-target pathways:
-
AhR Pathway: Use an AhR antagonist (e.g., CH-223191) to see if it reverses the unexpected phenotype. Perform a reporter gene assay for AhR activation.
-
LXR Pathway: Employ an LXR antagonist (e.g., GSK2033) to test for reversal of the effect. A reporter gene assay for LXR can also be utilized.
-
PPARγ Pathway: A PPARγ antagonist (e.g., T0070907) can be used to assess the involvement of this pathway. A PPARγ reporter assay would provide further confirmation.
-
-
Dose-response analysis: Perform a dose-response experiment to determine if the unexpected phenotype occurs at concentrations higher than those required for VDR activation.
-
Issue 2: High levels of cytotoxicity or cell death observed.
-
Possible Cause: The concentration of DHT used may be too high, leading to generalized cellular stress and apoptosis or necrosis.
-
Troubleshooting Steps:
-
Determine the EC50 for on-target effects: First, establish the concentration range where DHT effectively activates VDR-mediated responses (e.g., induction of a target gene like CYP24A1) without causing significant cell death.
-
Perform a cytotoxicity assay: Use standard cytotoxicity assays such as MTT, LDH release, or Annexin V/Propidium Iodide staining to determine the IC50 for cytotoxicity.
-
Optimize DHT concentration: Select a working concentration that maximizes on-target effects while minimizing cytotoxicity. This is typically a concentration at or slightly above the EC50 for VDR activation but well below the IC50 for cytotoxicity.
-
Check solvent concentration: Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the cell culture medium is not contributing to cytotoxicity.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Degradation of DHT stock solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of DHT.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Store the stock solution protected from light at -20°C or -80°C.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Maintain consistent cell passage numbers and seeding densities.
-
Ensure the quality and consistency of cell culture media and supplements.
-
Monitor for and prevent microbial contamination.
-
Data Presentation
Table 1: In Vitro Activity of this compound and its Metabolites at the Vitamin D Receptor.
| Compound | Relative Binding Affinity for VDR (compared to 1,25(OH)2D3) | Relative Biological Activity (VDR-mediated) | Reference |
| 1α,25-(OH)2DHT3 | 50-100 times lower | ~10 times lower | |
| 1β,25-(OH)2DHTs | Poor binding | Not reported |
Table 2: Potential Off-Target Receptor Activation by this compound Metabolites (Hypothesized based on related compounds).
| Potential Off-Target Receptor | Proposed Effect of Activation | Recommended Assay for Confirmation |
| Aryl Hydrocarbon Receptor (AhR) | Modulation of xenobiotic metabolism and immune response. | Reporter Gene Assay, qPCR for AhR target genes (e.g., CYP1A1). |
| Liver X Receptors (LXRs) | Regulation of cholesterol homeostasis and inflammation. | Reporter Gene Assay, qPCR for LXR target genes (e.g., ABCA1). |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Regulation of lipid metabolism and inflammation. | Reporter Gene Assay, qPCR for PPARγ target genes (e.g., FABP4). |
Experimental Protocols
Protocol 1: VDR Activation Reporter Gene Assay
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a VDR expression plasmid and a reporter plasmid containing a VDRE driving the expression of a reporter gene (e.g., luciferase).
-
DHT Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DHT or its metabolites. Include a vehicle control (e.g., ethanol or DMSO at <0.1%).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and plot the dose-response curve to determine the EC50.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
DHT Treatment: Treat the cells with a range of DHT concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
Visualizations
References
Technical Support Center: Dihydrotachysterol (DHT) Experimental Protocols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the experimental use of Dihydrotachysterol (DHT).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I dissolve this compound for my experiments?
A1: this compound is a solid that is easily soluble in organic solvents but insoluble in water.[1][2][3] The choice of solvent depends on your experimental model (in vitro vs. in vivo).
-
In Vitro Studies: For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. A stock solution can be prepared in DMSO and then further diluted in culture media.[3] It is recommended to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced artifacts.
-
In Vivo Studies: For oral administration in animal models, a common method involves first dissolving DHT in a small amount of an organic solvent like DMSO, and then suspending this solution in a carrier oil, such as corn oil.[4] A typical preparation might involve a final solution of 10% DMSO and 90% corn oil. Always ensure the solution is clear and homogenous before administration.
Q2: What are the proper storage conditions for this compound?
A2: DHT is sensitive to light, temperature, and oxygen. To ensure its stability and prevent degradation, it should be stored under specific conditions. Powdered DHT should be stored at -20°C for up to three years. Stock solutions in a solvent like DMSO should be stored at -80°C for up to one year or -20°C for shorter periods (up to one month). Always protect both solid DHT and its solutions from light to prevent photodegradation.
Q3: I'm seeing unexpected toxicity or side effects in my animal model. What could be the cause?
A3: The most common and significant side effect of DHT administration is hypercalcemia (abnormally high serum calcium levels). This is a direct consequence of its mechanism of action, which increases intestinal calcium absorption and mobilizes calcium from bone.
Troubleshooting Steps:
-
Confirm Dosage: Double-check your dosage calculations. The therapeutic window for DHT can be narrow, and an overdose is a primary cause of toxicity.
-
Monitor Serum Calcium: Regular monitoring of serum calcium and phosphate levels is critical. If hypercalcemia is detected, the dosage should be reduced or administration temporarily halted.
-
Observe Clinical Signs: Early signs of hypercalcemia in animals can include weakness, fatigue, anorexia, nausea, and vomiting. Later signs may involve polyuria (increased urination), polydipsia (increased thirst), and potential renal impairment.
-
Review Diet: Ensure the animal diet is appropriate. High calcium or vitamin D levels in the feed can exacerbate the hypercalcemic effects of DHT.
Q4: How does this compound work, and does it need activation?
A4: this compound is a synthetic analog of Vitamin D. Unlike natural Vitamin D2 or D3, it does not require hydroxylation in the kidneys to become active. It is, however, hydroxylated in the liver to its major active form, 25-hydroxythis compound. This active metabolite then binds to the Vitamin D Receptor (VDR), which in turn regulates the transcription of genes involved in calcium and phosphate metabolism. This leads to increased calcium absorption from the intestine, mobilization of calcium from bone, and increased renal phosphate excretion.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥ 15 mg/mL (37.63 mM) | Sonication is recommended to aid dissolution. |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (3.14 mM) | Suitable for in vivo oral administration. Prepare fresh. |
| Water | Insoluble |
| Ethanol, Ether | Freely Soluble | |
Table 2: Example In Vivo Dosing Regimens
| Animal Model | Condition | Dosage | Administration Route | Reference |
|---|---|---|---|---|
| Cats | Hypoparathyroidism | Initial: 0.03-0.08 mg/kg/day for 2-3 daysMaintenance: 0.004-0.04 mg/kg/day | Oral | |
| Rats | Calcium Kinetics Study | 2.5 mcg/day for 14 days | Not specified |
| Children | Chronic Renal Insufficiency | 13.8 +/- 3.3 µg/kg/day | Oral | |
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₆O |
| Molecular Weight | 398.66 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~131 °C |
| logP | ~7.5 - 7.86 |
Detailed Experimental Protocols
Protocol 1: Preparation of DHT for In Vivo Oral Administration
Objective: To prepare a homogenous solution of DHT for oral gavage in a rodent model.
Materials:
-
This compound (DHT) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the total mass of DHT required based on the desired dose (e.g., mg/kg), the average weight of the animals, the dosing volume (e.g., 10 mL/kg), and the number of animals.
-
Prepare Stock Solution: Weigh the calculated amount of DHT powder and place it in a sterile, light-protected vial.
-
Add a small volume of DMSO to dissolve the DHT powder completely. For a final 10% DMSO solution, this would be 1/10th of your final desired volume. For example, to make 1 mL of final solution, dissolve the DHT in 100 µL of DMSO.
-
Vortex or sonicate gently until the DHT is fully dissolved and the solution is clear.
-
Prepare Final Dosing Solution: In a stepwise manner, add the carrier vehicle. Slowly add the corn oil (e.g., 900 µL for a 1 mL final volume) to the DMSO-DHT stock solution.
-
Vortex thoroughly between additions to ensure the solution remains homogenous.
-
Administration: This final solution is now ready for oral administration. It is highly recommended to prepare this working solution fresh on the day of use.
Protocol 2: Monitoring for Hypercalcemia in Animal Models
Objective: To monitor serum calcium levels to ensure animal welfare and experimental validity.
Materials:
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Centrifuge for serum separation
-
Calcium assay kit or access to a clinical chemistry analyzer
-
Control and treated animal groups
Procedure:
-
Baseline Measurement: Before initiating DHT treatment, collect a baseline blood sample from all animals to determine their normal serum calcium range.
-
Sample Collection: At regular intervals during the treatment period (e.g., weekly, or more frequently if high doses are used), collect blood samples. The tail vein is a common site for blood collection in rodents.
-
Serum Separation: Allow the blood to clot, then centrifuge according to your lab's protocol to separate the serum.
-
Calcium Measurement: Analyze the serum calcium concentration using a suitable assay.
-
Data Analysis: Compare the serum calcium levels of the DHT-treated group to the vehicle-control group and to their own baseline levels.
-
Intervention: A significant elevation in serum calcium above the normal physiological range indicates hypercalcemia. If this occurs, consider the following actions:
-
Reduce the DHT dosage.
-
Temporarily suspend treatment.
-
Ensure adequate hydration for the animals.
-
Consult with a veterinarian.
-
Visualizations
Caption: Metabolic activation pathway of this compound (DHT).
Caption: Experimental workflow for a typical in vivo DHT study.
Caption: Troubleshooting logic for suspected hypercalcemia.
References
Importance of monitoring serum calcium and phosphate levels during Dihydrotachysterol studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Dihydrotachysterol (DHT). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies, with a core focus on the critical importance of monitoring serum calcium and phosphate levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHT) and what is its mechanism of action?
A1: this compound (DHT) is a synthetic analog of vitamin D.[1][2] Unlike natural vitamin D, it does not require hydroxylation in the liver to become active, allowing it to act more rapidly.[1][3] Its primary function is to regulate calcium and phosphate metabolism. DHT elevates serum calcium levels by:
-
Stimulating the absorption of calcium and phosphate from the gastrointestinal tract.[1]
-
Enhancing the mobilization of calcium from bone into the bloodstream by stimulating osteoclast activity.
-
Reducing the renal excretion of calcium.
It also increases the renal excretion of phosphate.
Q2: Why is it critically important to monitor serum calcium and phosphate levels during DHT studies?
A2: Close monitoring is essential because DHT has a narrow therapeutic window, and its potent effects on calcium and phosphate homeostasis can easily lead to serious adverse effects. The primary risks are hypercalcemia (excessively high serum calcium) and hyperphosphatemia (excessively high serum phosphate). These conditions can lead to severe complications, including:
-
Kidney damage (nephrocalcinosis, renal insufficiency, and acute renal failure).
-
Metastatic calcification (the deposition of calcium in soft tissues).
-
Cardiac arrhythmias and other cardiovascular issues.
-
Neurological disturbances.
Inadequate monitoring can lead to irreversible organ damage and life-threatening conditions. Therefore, regular measurement of serum calcium and phosphate is a mandatory safety and efficacy endpoint in any DHT study.
Q3: What are the clinical signs and symptoms of hypercalcemia?
A3: Recognizing the signs of hypercalcemia is crucial for early intervention. Symptoms can be non-specific and may develop slowly. Researchers should be vigilant for the signs outlined in the table below.
Q4: How frequently should serum calcium and phosphate levels be monitored in animal studies?
A4: The frequency of monitoring depends on the study design, the dose of DHT administered, and the animal model. However, a general guideline would be:
-
Initial Dosing/Dose-Ranging Phase: More frequent monitoring (e.g., daily or every other day) is recommended to establish the dose-response relationship and identify the onset of hypercalcemia.
-
Maintenance/Chronic Dosing Phase: Once a stable dose is established, the frequency can be reduced (e.g., weekly or bi-weekly), but regular checks remain critical.
-
Post-Discontinuation: Monitoring should continue after stopping DHT administration, as its effects can persist for up to a month.
Q5: How does DHT interact with Parathyroid Hormone (PTH) and Vitamin D metabolism?
A5: DHT is a synthetic vitamin D analog that can suppress endogenous PTH and calcitriol (the active form of vitamin D) with minimal effects on serum calcium at therapeutic doses. It is hydroxylated in the liver to 25-hydroxythis compound, its major active form, and does not require further hydroxylation by the kidney, unlike natural vitamin D. This makes it effective even in the absence of functioning renal tissue or parathyroid hormone. The resulting increase in serum calcium creates a negative feedback loop that suppresses PTH secretion.
Data Presentation
Table 1: Symptoms of Hypercalcemia
| Stage | Signs and Symptoms |
| Early | Headache, anorexia, nausea, vomiting, metallic taste, constipation, abdominal cramps, dry mouth, weakness, fatigue, muscle and bone pain. |
| Late / Severe | Polyuria (increased urination), polydipsia (increased thirst), dehydration, pruritus, mental confusion, coma, hypertension, cardiac arrhythmias, seizures, and renal insufficiency. |
Experimental Protocols
Protocol: Measurement of Serum Calcium and Phosphate Levels
This protocol outlines the standard procedure for collecting and analyzing blood samples to determine serum calcium and phosphate concentrations in a research setting.
1. Materials:
-
Appropriate blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Pipettes and pipette tips.
-
Microcentrifuge tubes for serum storage.
-
Automated clinical chemistry analyzer or colorimetric/atomic absorption spectroscopy equipment.
-
Reagent kits for calcium and phosphate determination.
2. Sample Collection:
-
Collect whole blood from the study animals via an appropriate method (e.g., jugular vein puncture).
-
Dispense the blood into serum separator tubes. For accurate chemistry results, avoid using tubes with anticoagulants like EDTA, which can interfere with calcium and phosphate measurements.
-
Allow the blood to clot at room temperature for approximately 30 minutes.
3. Serum Separation:
-
Centrifuge the clotted blood samples for 10-15 minutes at 1800-3000 x g to separate the serum from the blood cells.
-
Carefully aspirate the supernatant (serum) using a pipette, avoiding disturbance of the cell layer.
-
Transfer the serum to a clean, labeled microcentrifuge tube.
4. Sample Storage:
-
If analysis is not performed immediately, store the serum samples at -20°C or -80°C. Avoid freezing unseparated serum over the clot, as this can cause hemolysis and affect results.
5. Analysis:
-
Thaw frozen samples completely and mix gently before analysis.
-
Analyze the serum samples for total calcium and inorganic phosphate concentrations using a calibrated clinical chemistry analyzer according to the manufacturer's instructions.
-
Alternatively, determine serum calcium concentration by Atomic Absorption Spectrophotometry and serum phosphorus concentration by a colorimetric method.
6. Data Interpretation:
-
Compare the results to baseline values and control groups.
-
In some cases, it may be necessary to measure ionized calcium, which is the biologically active form.
-
If albumin levels are altered, calcium levels may need to be corrected using a standard formula.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly High Serum Calcium/Phosphate Levels | • DHT dose is too high.• Incorrect dosing or calculation error.• Animal has pre-existing renal impairment.• Concurrent administration of thiazide diuretics or calcium supplements. | • Immediately suspend DHT administration.• Re-verify dosing calculations and administration protocol.• Increase hydration of the animal subject.• Review all concurrently administered compounds for potential interactions.• Increase the frequency of monitoring. |
| High Variability in Serum Readings | • Inconsistent sample collection or handling technique.• Hemolysis of samples.• Instrument calibration drift.• Inconsistent timing of blood collection relative to DHT administration. | • Standardize the blood collection and processing protocol for all time points and animals.• Ensure proper centrifugation and serum separation to prevent hemolysis.• Perform daily or pre-run calibration checks on the chemistry analyzer.• Collect samples at the same time of day for each measurement. |
| Clinical Signs of Toxicity (e.g., weight loss, lethargy, polyuria) | • Severe hypercalcemia due to DHT overdose. | • Correlate clinical signs with immediate serum calcium and phosphate measurements.• Discontinue DHT treatment immediately.• Provide supportive care, including hydration, as per veterinary guidance.• Consider dose reduction for future cohorts. |
| Serum Calcium Levels Do Not Increase as Expected | • DHT dose is too low.• Poor absorption of the orally administered drug.• Degradation of the DHT compound.• Laboratory error in calcium measurement. | • Consider a dose-escalation study design.• Verify the formulation and administration route of the DHT.• Check the stability and storage conditions of the DHT stock solution.• Run quality controls and standards with the serum samples to validate assay performance. |
Visualizations
References
Validation & Comparative
Dihydrotachysterol vs. Calcitriol: A Comparative Analysis of Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dihydrotachysterol (DHT) and Calcitriol, focusing on their differential effects on gene expression. While both are vitamin D analogs that exert their effects through the Vitamin D Receptor (VDR), their distinct structural and metabolic characteristics suggest nuances in their biological activity. This document synthesizes the available experimental data to illuminate these differences for researchers in drug development and molecular biology.
Executive Summary
Calcitriol, the hormonally active form of vitamin D3, is the canonical ligand for the VDR and a potent regulator of gene expression. This compound, a synthetic vitamin D analog, also activates VDR-mediated gene transcription but exhibits a lower binding affinity and transcriptional activity compared to Calcitriol. The primary distinction lies in their metabolic activation pathways and their resulting potency. While no direct, large-scale comparative studies on their genome-wide effects on gene expression have been published, analysis of their impact on well-characterized VDR target genes, such as CYP24A1, provides a basis for comparison. It is hypothesized that the structural differences between the two molecules may lead to differential recruitment of transcriptional co-regulators, potentially resulting in distinct gene expression profiles.
Comparative Analysis of VDR Activation and Gene Regulation
Both Calcitriol and the active metabolite of DHT, 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT), function by binding to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR), binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, and modulates their transcription.
VDR Binding Affinity and Transcriptional Potency
Experimental evidence indicates that Calcitriol is a more potent activator of the VDR than the active form of DHT.
| Compound | Relative VDR Binding Affinity (vs. Calcitriol) | Relative Biological Activity (Reporter Gene Assay vs. Calcitriol) |
| Calcitriol | 100% | 100% |
| 1α,25-(OH)₂DHT | 1-2%[1] | ~10%[1] |
Table 1: Comparison of VDR binding affinity and biological activity of Calcitriol and the active metabolite of this compound. Data is derived from in vitro assays.
Regulation of the Key VDR Target Gene: CYP24A1
The CYP24A1 gene, which encodes the 24-hydroxylase enzyme responsible for the catabolism of vitamin D metabolites, is a well-established and highly responsive target of VDR activation. Both Calcitriol and hydroxylated derivatives of tachysterol (a related compound to DHT) have been demonstrated to upregulate the expression of CYP24A1[2][3]. While a direct quantitative comparison of CYP24A1 induction by DHT and Calcitriol from a single study is not available, the lower VDR binding affinity and transcriptional activity of 1α,25-(OH)₂DHT suggest that it is a less potent inducer of CYP24A1 expression than Calcitriol at equivalent concentrations.
Signaling Pathways and Mechanism of Action
The genomic signaling pathways for both this compound and Calcitriol converge at the activation of the Vitamin D Receptor.
Calcitriol Signaling Pathway
This compound Signaling Pathway
Experimental Protocols
Detailed methodologies for studying the effects of these compounds on gene expression are crucial for reproducible research. Below are representative protocols.
In Vitro Treatment of Cell Lines for Gene Expression Analysis
This protocol describes a general workflow for treating a cell line (e.g., human keratinocytes, osteoblasts, or a cancer cell line expressing VDR) to analyze changes in gene expression.
1. Cell Culture and Seeding:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. Compound Treatment:
-
Prepare stock solutions of Calcitriol and this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solutions to the desired final concentration (e.g., 10⁻⁸ M) in a serum-free or low-serum medium.
-
Remove the culture medium from the cells and replace it with the medium containing the treatment compounds or a vehicle control (e.g., ethanol).
-
Incubate the cells for the desired time period (e.g., 24 hours).
3. RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and a bioanalyzer.
4. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qPCR): For analyzing the expression of specific target genes (e.g., CYP24A1), reverse transcribe the RNA to cDNA and perform qPCR using gene-specific primers.
-
Microarray or RNA-sequencing (RNA-seq): For genome-wide expression analysis, prepare libraries from the extracted RNA and perform microarray hybridization or next-generation sequencing.
5. Data Analysis:
-
For qPCR, calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
For microarray or RNA-seq data, perform differential expression analysis to identify genes that are significantly up- or downregulated by each treatment compared to the vehicle control.
Conclusion and Future Directions
The available evidence strongly indicates that both this compound and Calcitriol regulate gene expression through the VDR, with Calcitriol being the more potent agonist. The difference in their potency is likely attributable to the lower binding affinity of the active metabolite of DHT for the VDR.
A significant gap in the literature is the absence of a direct, comprehensive comparative analysis of the gene expression profiles induced by DHT and Calcitriol. Such a study, utilizing high-throughput methods like RNA-seq, would be invaluable for elucidating the potentially unique biological effects of DHT. Future research should also focus on investigating whether the structural differences between these two VDR ligands lead to differential recruitment of transcriptional co-regulators, which could explain any observed differences in their gene regulatory profiles and biological activities. This would provide a more complete understanding of their mechanisms of action and could inform the development of novel, selective VDR modulators.
References
- 1. In vivo metabolism of the vitamin D analog, this compound. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dihydrotachysterol: A Comparative Analysis of Efficacy Against Other Vitamin D Analogs
For Immediate Release
This comprehensive guide provides a detailed comparison of the efficacy of Dihydrotachysterol (DHT) and other prominent vitamin D analogs, including calcitriol, alfacalcidol, paricalcitol, and doxercalciferol. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of experimental data and methodologies to inform future research and clinical applications.
Executive Summary
This compound, a synthetic vitamin D analog, has historically been used in the management of hypocalcemia. This guide synthesizes available preclinical and clinical data to objectively compare its performance against other vitamin D analogs across key therapeutic areas, including calcium homeostasis, bone metabolism, and the suppression of parathyroid hormone (PTH). The presented data, structured for clarity and direct comparison, reveals nuances in the therapeutic profiles of these compounds, highlighting the strengths and weaknesses of each.
Comparative Efficacy in Calcium Homeostasis
The primary role of vitamin D and its analogs is the regulation of calcium levels. The efficacy of these compounds in increasing intestinal calcium absorption and normalizing serum calcium is a critical determinant of their clinical utility, particularly in conditions like hypoparathyroidism and chronic kidney disease (CKD).
Intestinal Calcium Absorption
Experimental studies have demonstrated varying potencies of vitamin D analogs in stimulating intestinal calcium absorption. While direct comparative data for this compound against all analogs is limited, studies comparing it with cholecalciferol (Vitamin D3) and alfacalcidol provide some insights.
Experimental Protocol: In Vivo Intestinal Calcium Absorption
A common method to assess intestinal calcium absorption in vivo involves the following steps:
-
Animal Model: Typically, rats or mice are used. They may be healthy or disease models (e.g., nephrectomized for CKD).
-
Acclimatization and Diet: Animals are acclimatized and fed a diet with controlled calcium and phosphorus content.
-
Dosing: Animals are administered the vitamin D analog (e.g., this compound, calcitriol) or a vehicle control, orally or via injection, for a specified period.
-
Tracer Administration: A radioactive isotope of calcium (e.g., ⁴⁵Ca) is administered orally.
-
Sample Collection: Blood, feces, and urine are collected over a defined period (e.g., 24-48 hours).
-
Analysis: The amount of the radioactive tracer in the collected samples is measured using a scintillation counter.
-
Calculation: Fractional calcium absorption is calculated as the proportion of the administered tracer that is absorbed and not excreted in the feces.
Table 1: Comparative Efficacy on Intestinal Calcium Absorption
| Vitamin D Analog | Animal Model | Dosage | Change in Calcium Absorption | Reference |
| This compound | Rat | Not Specified | Increased | [1] |
| Cholecalciferol (Vitamin D3) | Rat | 100 IU/day | Increased | [1] |
| Alfacalcidol | Elderly Women | 0.5 µ g/day | Increased fractional ⁴⁵Ca absorption | [2] |
| Calcitriol | Hemodialysis Patients | Dose-adjusted | Higher than paricalcitol | [3] |
| Paricalcitol | Hemodialysis Patients | Dose-adjusted | Lower than calcitriol | [3] |
Normalization of Serum Calcium in Hypocalcemia
A clinical study in elderly patients with hypocalcemia directly compared the efficacy of oral this compound, parenteral cholecalciferol, and oral alfacalcidol. All three treatments were successful in normalizing serum calcium levels in most patients within two weeks. Notably, hypercalcemia was only observed with alfacalcidol, suggesting a wider therapeutic window for this compound and cholecalciferol in this patient population.
Impact on Bone Metabolism
Vitamin D analogs exert complex effects on bone, influencing both bone formation (anabolic) and bone resorption (catabolic). Understanding the net effect of each analog is crucial for its application in metabolic bone diseases.
Bone Resorption
Bone resorption is the process by which osteoclasts break down bone tissue. While essential for bone remodeling, excessive resorption contributes to bone loss in conditions like osteoporosis.
Experimental Protocol: In Vitro Osteoclast Resorption Pit Assay
This assay is a standard method to evaluate the direct effects of compounds on osteoclast activity:
-
Cell Culture: Osteoclast precursor cells (e.g., bone marrow macrophages) are cultured on a suitable substrate, such as dentin or synthetic calcium phosphate slices.
-
Differentiation: The precursor cells are stimulated to differentiate into mature, multinucleated osteoclasts using factors like M-CSF and RANKL.
-
Treatment: Mature osteoclasts are then treated with varying concentrations of the vitamin D analog being tested.
-
Incubation: The cultures are incubated for a period to allow for bone resorption to occur.
-
Visualization: After incubation, the cells are removed, and the substrate is stained (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantification: The area and/or number of resorption pits are quantified using microscopy and image analysis software to determine the extent of bone resorption. The IC50 value (the concentration at which 50% of resorption is inhibited) can then be calculated.
Table 2: Comparative Effects on Bone Resorption
| Vitamin D Analog | Model System | Effect on Bone Resorption | Quantitative Data | Reference |
| This compound | Rat | Increased bone release rates of calcium | Not specified | |
| Calcitriol | Mouse Calvariae | Increased calcium efflux | - | |
| Alfacalcidol | Ovariectomized Rat | Suppressed osteoclastic bone resorption | - | |
| Paricalcitol | Mouse Calvariae | Increased calcium efflux | - |
Bone Formation
Bone formation is mediated by osteoblasts, which synthesize and mineralize the bone matrix. Some vitamin D analogs have been shown to stimulate osteoblast activity.
Experimental Protocol: In Vitro Osteoblast Differentiation Assay
The pro-osteogenic potential of vitamin D analogs can be assessed by measuring markers of osteoblast differentiation:
-
Cell Culture: Osteoblast precursor cells (e.g., mesenchymal stem cells or pre-osteoblastic cell lines like MC3T3-E1) are cultured in an osteogenic medium.
-
Treatment: The cells are treated with different concentrations of the vitamin D analog.
-
Marker Analysis: After a specific culture period (e.g., 7, 14, or 21 days), the expression of osteoblast markers is measured. Common markers include:
-
Alkaline Phosphatase (ALP) Activity: Measured by a colorimetric assay.
-
Collagen Type I (COL1A1) Expression: Measured by RT-qPCR.
-
Osteocalcin (OCN) Expression: Measured by RT-qPCR or ELISA.
-
Mineralization: Assessed by Alizarin Red S staining, which stains calcium deposits.
-
Table 3: Comparative Effects on Bone Formation Markers
| Vitamin D Analog | Cell Line | Marker | Effect | Reference |
| Calcitriol | MC3T3-E1 | Alkaline Phosphatase | Increased at low concentrations | |
| Calcitriol | Mouse Calvariae | Osteocalcin Release | Increased | |
| Paricalcitol | Mouse Calvariae | Osteocalcin Release | Increased at high concentrations |
Suppression of Parathyroid Hormone (PTH)
In patients with CKD, secondary hyperparathyroidism is a common complication. Vitamin D analogs are a cornerstone of therapy, acting to suppress the synthesis and secretion of PTH.
Experimental Protocol: In Vivo PTH Suppression in a CKD Model
The efficacy of vitamin D analogs in suppressing PTH is often evaluated in animal models of CKD:
-
Animal Model: A common model is the 5/6 nephrectomized rat or mouse, which develops secondary hyperparathyroidism.
-
Treatment: Animals are treated with the vitamin D analog or placebo over several weeks.
-
Sample Collection: Blood samples are collected at baseline and at various time points during the treatment period.
-
PTH Measurement: Serum or plasma PTH levels are measured using an immunoassay (e.g., ELISA).
-
Data Analysis: The percentage reduction in PTH from baseline is calculated and compared between treatment groups. Dose-response curves can be generated to compare the potency of different analogs.
Table 4: Comparative Efficacy in PTH Suppression
| Vitamin D Analog | Patient/Animal Model | Key Findings | Reference |
| Doxercalciferol | CKD Stages 3 & 4 Patients | Decreased mean plasma iPTH by 46% from baseline after 24 weeks. | |
| Doxercalciferol | Hemodialysis Patients | Equivalent PTH suppression to calcitriol. | |
| Calcitriol | Hemodialysis Patients | Equivalent PTH suppression to doxercalciferol. | |
| Paricalcitol | Hemodialysis Patients | Less hypercalcemic effect compared to calcitriol for similar PTH suppression. |
Molecular Mechanisms and Signaling Pathways
The biological effects of vitamin D analogs are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. The affinity of an analog for the VDR is a key determinant of its potency.
Experimental Protocol: Competitive Vitamin D Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the VDR:
-
Receptor Source: A source of VDR is prepared, typically from cell lysates or recombinant VDR.
-
Radioligand: A radiolabeled form of a high-affinity VDR ligand, such as [³H]calcitriol, is used.
-
Competition: The radioligand is incubated with the VDR source in the presence of increasing concentrations of the unlabeled test compound (the vitamin D analog).
-
Separation: The bound and free radioligand are separated (e.g., by filtration or charcoal dextran).
-
Quantification: The amount of bound radioactivity is measured.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is inversely proportional to the binding affinity.
Table 5: Vitamin D Receptor Binding Affinity
| Vitamin D Analog | VDR Source | Relative Binding Affinity (Calcitriol = 100%) | Reference |
| Calcitriol (1,25(OH)₂D₃) | Chick Intestine | 100% | |
| 1,25(OH)₂D₂ | Chick Intestine | 100% |
Note: Specific binding affinity data for this compound and other analogs from direct comparative studies is limited in the readily available literature.
Upon binding to the VDR, the ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. One of the key pathways regulated by vitamin D signaling is the RANKL/OPG pathway, which is central to the control of bone resorption. Vitamin D analogs can influence the expression of both RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), which promotes osteoclast differentiation and activation, and its decoy receptor, Osteoprotegerin (OPG), which inhibits this process.
Conclusions
This compound demonstrates efficacy in normalizing serum calcium levels with a potentially lower risk of hypercalcemia compared to alfacalcidol. However, a comprehensive, direct comparison of its efficacy against a broader range of modern vitamin D analogs across multiple endpoints is lacking in the current literature. While general mechanisms of action through the VDR are understood, the specific quantitative differences in VDR binding affinity, and the downstream effects on bone resorption and formation compared to newer analogs like paricalcitol and doxercalciferol, require further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to elucidate the precise therapeutic profile of this compound and its place in the clinical armamentarium. Future research should focus on head-to-head preclinical and clinical trials with standardized methodologies to generate robust comparative data.
References
- 1. Functions of RANKL/RANK/OPG in bone modeling and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of paricalcitol and calcitriol on intestinal calcium absorption in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum levels of osteoprotegerin, RANK-L & vitamin D in different stages of osteoarthritis of the knee - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic potential of Dihydrotachysterol in novel disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydrotachysterol (DHT), a synthetic vitamin D analog, with other therapeutic alternatives. It is intended to inform researchers, scientists, and drug development professionals about its performance, supported by experimental data and detailed methodologies.
This compound is a synthetic analog of vitamin D2. Unlike natural vitamin D, it does not require activation by the kidneys and is instead activated in the liver to its active form, 25-hydroxythis compound.[1][2] This active metabolite then binds to the vitamin D receptor (VDR), regulating calcium and phosphate metabolism by increasing their absorption from the intestines, mobilizing calcium from bone, and reducing its excretion from the kidneys.[1][3]
Historically, DHT has been used to manage hypocalcemia associated with hypoparathyroidism.[2] However, due to its narrow therapeutic window and the risk of hypercalcemia, modern clinical guidelines often recommend against its use for chronic conditions.
Comparative Efficacy in Disease Models
Clinical and preclinical studies have compared DHT to other vitamin D analogs, primarily in the context of calcium and phosphate regulation.
Management of Hypocalcemia
A study comparing DHT with vitamin D2 and calcitriol for treating hypoparathyroidism noted that the long half-life of D2 was a concern, leading to the development of DHT with its shorter half-life. In a randomized study involving elderly patients with hypocalcemia, oral DHT, parenteral cholecalciferol (vitamin D3), and oral alfacalcidol were all effective in normalizing serum calcium levels within two weeks. Notably, hypercalcemia was only observed with alfacalcidol. Another study found that in patients with hypoparathyroidism, treatment with vitamin D2 resulted in less morbidity from hypocalcemia compared to calcitriol, with no significant difference in renal function or the incidence of hypercalcemia between the two groups.
| Treatment Group | Number of Patients with Hospitalization/ED visits for Hypocalcemia | P-value |
| Vitamin D2 | 0 of 10 | 0.03 |
| Calcitriol | 4 of 14 | 0.03 |
| Table 1: Comparison of Morbidity from Hypocalcemia in Patients with Hypoparathyroidism Treated with Vitamin D2 versus Calcitriol. |
Chronic Renal Insufficiency
In a prospective, double-blind study, the effectiveness of calcitriol versus DHT was evaluated in children with chronic renal insufficiency and growth failure. The study, involving 82 children, found no significant difference between the two treatments in promoting linear growth or in the incidence of hypercalcemia. However, a significant decrease in the glomerular filtration rate was observed with both agents in relation to the cumulative dose, with the rate of decline being significantly steeper for calcitriol (p = 0.0026).
| Parameter | Calcitriol Group | This compound Group |
| Mean Dosage | 17.1 ± 5.9 ng/kg per day | 13.8 ± 3.3 µg/kg per day |
| Incidence of Hypercalcemia | Not significantly different | Not significantly different |
| Change in Height Z-scores | No significant difference | No significant difference |
| Decline in GFR (cumulative dose) | Significant, steeper decline | Significant |
| Table 2: Comparison of Calcitriol and this compound in Children with Chronic Renal Insufficiency. |
Experimental Protocols
In Vivo Model for Assessing Calcemic Activity
This protocol describes a general in vivo experiment to compare the effects of DHT and other vitamin D analogs on serum calcium levels in a rat model of hypoparathyroidism.
1. Animal Model:
-
Surgically parathyroidectomized (PTX) male Sprague-Dawley rats, 8-10 weeks old.
-
Confirm successful parathyroidectomy by measuring serum calcium levels 48 hours post-surgery. Only rats with serum calcium below 8 mg/dL should be included.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: this compound (dissolved in corn oil).
-
Group 3: Calcitriol (dissolved in corn oil).
-
Group 4: Cholecalciferol (dissolved in corn oil).
3. Dosing and Administration:
-
Administer the respective compounds or vehicle daily via oral gavage for 14 days.
-
Dosage should be determined based on previous studies to elicit a measurable calcemic response.
4. Sample Collection and Analysis:
-
Collect blood samples via tail vein at baseline (Day 0) and on Days 3, 7, 10, and 14.
-
Measure serum calcium and phosphate levels using a colorimetric assay kit.
-
At the end of the study (Day 14), euthanize the animals and collect terminal blood samples and femurs for further analysis if required (e.g., bone mineral density).
5. Statistical Analysis:
-
Analyze the data using a two-way ANOVA with post-hoc tests to compare the effects of different treatments over time.
In Vitro Vitamin D Receptor (VDR) Activation Assay
This protocol outlines a cell-based reporter gene assay to quantify the functional activity of DHT and its analogs on the human VDR.
1. Cell Line and Reagents:
-
Use a stable cell line engineered to express the human VDR and a luciferase reporter gene under the control of a vitamin D response element (VDRE).
-
This compound, 25-hydroxythis compound, calcitriol, and other test compounds.
-
Cell culture medium, fetal bovine serum, and luciferase assay reagent.
2. Experimental Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (DHT, 25-hydroxy-DHT, calcitriol, etc.) or vehicle control.
-
Incubate for 24 hours to allow for VDR activation and luciferase expression.
3. Data Acquisition and Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the relative light units (RLU) against the logarithm of the compound concentration.
-
Calculate the EC50 value for each compound, which represents the concentration that elicits a half-maximal response.
Signaling Pathways and Experimental Workflows
Conclusion
This compound has demonstrated efficacy in managing hypocalcemia, comparable to other vitamin D analogs like cholecalciferol and alfacalcidol in certain contexts. Its unique metabolic pathway, bypassing renal activation, offers a theoretical advantage in patients with kidney disease. However, its narrow therapeutic index and the associated risk of hypercalcemia are significant drawbacks that have led to a decline in its clinical use in favor of newer, potentially safer alternatives. The available data, particularly from older studies, suggests that while effective, careful monitoring is crucial when using DHT. Further research into the therapeutic potential of DHT in novel disease models is currently limited. The information presented in this guide should serve as a foundation for researchers to design and conduct further comparative studies to better delineate the therapeutic profile of this compound.
References
A Comparative Guide: Dihydrotachysterol vs. Parathyroid Hormone in Serum Calcium Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of dihydrotachysterol (DHT) and parathyroid hormone (PTH) in their roles as regulators of serum calcium. The information presented is supported by available experimental data and is intended to inform research and development in endocrinology and pharmacology.
Introduction
Calcium homeostasis is a critical physiological process tightly regulated by a complex interplay of hormones and signaling molecules. The parathyroid glands, through the secretion of parathyroid hormone (PTH), and vitamin D metabolites are the primary regulators of extracellular calcium concentration. This compound (DHT), a synthetic analog of vitamin D, has historically been used in the management of hypocalcemia, particularly in the context of hypoparathyroidism. This guide will delve into the mechanisms of action, comparative efficacy, and experimental basis for the functions of DHT and PTH in maintaining calcium balance.
Mechanisms of Action
This compound (DHT)
This compound is a synthetic vitamin D2 analog.[1] Unlike the natural precursor, vitamin D, DHT does not require renal hydroxylation for its activation.[1] It is hydroxylated in the liver to its active form, 25-hydroxythis compound.[2] This active metabolite binds to the vitamin D receptor (VDR), initiating a cascade of genomic events that ultimately lead to an increase in serum calcium levels.[2] The primary actions of DHT include:
-
Increased Intestinal Calcium Absorption: The 25-hydroxythis compound-VDR complex stimulates the expression of genes encoding for calcium-binding proteins in the intestinal epithelium, enhancing the absorption of dietary calcium.[2]
-
Mobilization of Calcium from Bone: DHT promotes the differentiation and activity of osteoclasts, the cells responsible for bone resorption, leading to the release of calcium from the bone matrix into the bloodstream.
-
Renal Calcium Reabsorption: DHT enhances the reabsorption of calcium in the renal tubules, thereby reducing its excretion in urine.
Parathyroid Hormone (PTH)
Parathyroid hormone is a peptide hormone secreted by the parathyroid glands in response to low serum calcium levels. It is the principal regulator of minute-to-minute calcium homeostasis. PTH exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor, in its target tissues. The primary physiological effects of PTH are:
-
Increased Renal Calcium Reabsorption: PTH acts on the distal tubules of the kidneys to increase the reabsorption of calcium and decrease the reabsorption of phosphate.
-
Stimulation of Bone Resorption: PTH indirectly stimulates osteoclasts to resorb bone, releasing calcium and phosphate into the circulation. This is mediated by the upregulation of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) on osteoblasts.
-
Enhanced Synthesis of Active Vitamin D: PTH stimulates the activity of the enzyme 1α-hydroxylase in the kidneys, which converts 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D (calcitriol). Calcitriol, in turn, significantly increases the intestinal absorption of calcium.
Signaling Pathways
This compound Signaling Pathway
The signaling pathway of this compound is initiated by the binding of its active metabolite, 25-hydroxythis compound, to the Vitamin D Receptor (VDR). This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. The upregulation of genes encoding for calcium transport proteins in the intestine and the regulation of genes involved in bone metabolism are key downstream effects that contribute to the calcemic action of DHT.
Parathyroid Hormone Signaling Pathway
Parathyroid hormone (PTH) binds to the PTH1 receptor, a G-protein coupled receptor, on the surface of target cells in the bone and kidney. This binding activates two primary signaling cascades. The first involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The second pathway involves the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). In bone, a key downstream effect is the increased expression of RANKL by osteoblasts, which promotes osteoclast activity and bone resorption.
Comparative Data
Direct, quantitative, head-to-head clinical trial data comparing the efficacy of this compound and parathyroid hormone in raising serum calcium levels is limited in recent literature. Older studies from the mid-20th century provide some of the foundational comparative work, though the methodologies and reporting standards differ from modern clinical trials. More recent research has focused on comparing PTH to the current standard of care for hypoparathyroidism, which typically involves calcium supplements and active vitamin D analogs like calcitriol.
| Feature | This compound (DHT) | Parathyroid Hormone (PTH) |
| Primary Mechanism | Genomic; acts through the Vitamin D Receptor to regulate gene expression. | Acts via a cell surface G protein-coupled receptor (PTH1R). |
| Organ Targets | Intestine, Bone, Kidney. | Kidney, Bone (indirectly Intestine via Vitamin D activation). |
| Onset of Action | Relatively rapid for a vitamin D analog due to bypassing renal hydroxylation. | Rapid, involved in minute-to-minute calcium regulation. |
| Regulation of Phosphate | Increases renal phosphate excretion. | Increases renal phosphate excretion. |
| Clinical Use | Historically used for hypoparathyroidism, now less common. | Approved for the treatment of hypoparathyroidism. |
Experimental Protocols
A representative experimental protocol to compare the calcemic effects of DHT and PTH in an animal model is outlined below. This protocol is a synthesis of general methodologies used in the field and should be adapted and refined for specific experimental questions.
Objective: To compare the efficacy and time course of action of this compound and parathyroid hormone in correcting hypocalcemia in a rat model of hypoparathyroidism.
Animal Model:
-
Induction of Hypoparathyroidism: Surgical parathyroidectomy (PTX) is performed on adult male Sprague-Dawley rats.
-
Confirmation of Hypoparathyroidism: Post-surgery, serum calcium and PTH levels are monitored to confirm the successful induction of hypoparathyroidism (low calcium and undetectable PTH).
-
Animal Housing and Diet: Rats are housed in a controlled environment with a standardized diet low in calcium to maintain a hypocalcemic state.
Experimental Groups:
-
Group 1: PTX rats + Vehicle control (e.g., sesame oil for DHT, saline for PTH)
-
Group 2: PTX rats + this compound (administered orally or via injection at a specified dose)
-
Group 3: PTX rats + Parathyroid Hormone (administered via subcutaneous injection at a specified dose)
Experimental Workflow:
Data Collection and Analysis:
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-administration (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Biochemical Analysis: Serum is analyzed for total and ionized calcium, phosphate, and creatinine levels.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of DHT and PTH on serum calcium levels over time.
Conclusion
Both this compound and parathyroid hormone are effective in raising serum calcium levels, albeit through distinct molecular mechanisms. PTH, as the endogenous regulator, provides a more physiological and rapid control of calcium homeostasis. DHT, a synthetic vitamin D analog, offers a longer duration of action but may be associated with a higher risk of hypercalcemia due to its pharmacokinetic profile. The choice between these agents in a therapeutic context depends on the specific clinical scenario, with PTH replacement therapy being the more modern and targeted approach for hypoparathyroidism. Further head-to-head studies with modern methodologies are warranted to provide a more definitive quantitative comparison of these two important regulators of calcium metabolism.
References
A Comparative Guide to the Cross-reactivity of Dihydrotachysterol Metabolites in Vitamin D Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of Dihydrotachysterol (DHT) and its metabolites in commonly used Vitamin D immunoassays. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential for analytical interference and in selecting appropriate methods for Vitamin D assessment in the presence of DHT.
Introduction
This compound (DHT) is a synthetic analog of Vitamin D₂ used in the management of hypocalcemia.[1][2] Structurally similar to Vitamin D, DHT undergoes metabolism to active forms that can potentially interfere with immunoassays designed to measure 25-hydroxyvitamin D [25(OH)D], the primary indicator of Vitamin D status. This cross-reactivity can lead to erroneously elevated measurements, complicating both clinical management and research outcomes. This guide summarizes the available data on this topic, provides detailed experimental protocols for assessing cross-reactivity, and highlights critical knowledge gaps.
Metabolism of this compound vs. Vitamin D
Vitamin D, whether from cutaneous synthesis (D₃) or dietary intake (D₂ and D₃), is metabolized in the liver to 25(OH)D. This is the major circulating form and the analyte measured by most routine assays. Further hydroxylation in the kidneys produces the biologically active hormone, 1,25-dihydroxyvitamin D [1,25(OH)₂D].
DHT, a reduced form of vitamin D₂, is hydroxylated in the liver to its major active form, 25-hydroxythis compound (25-OH-DHT).[1] Unlike natural Vitamin D, it does not require renal hydroxylation for its primary activity.[1] Further metabolism can lead to the formation of 1α,25-dihydroxy-DHT (1α,25-(OH)₂DHT) and 1β,25-dihydroxy-DHT (1β,25-(OH)₂DHT).[3] The structural similarities between these metabolites and those of Vitamin D are the basis for potential immunoassay cross-reactivity.
dot
Caption: Simplified metabolic pathways of Vitamin D and this compound (DHT).
Quantitative Data on Cross-reactivity
Direct quantitative data on the cross-reactivity of DHT metabolites in modern, automated Vitamin D immunoassays is notably absent from peer-reviewed literature and manufacturer's product inserts. While manufacturers provide extensive data on the cross-reactivity of various Vitamin D metabolites (e.g., 25(OH)D₂, 25(OH)D₃, 3-epi-25(OH)D₃, 24,25(OH)₂D₃), DHT and its metabolites are not typically included in these evaluations.
However, a key 1985 study on anephric subjects provided early evidence of this interference. The study reported that DHT therapy led to spuriously high measurements of 1,25-dihydroxyvitamin D, likely due to interference from a DHT metabolite in the radioimmunoassay (RIA) used at the time. The same study also noted that patients on DHT therapy had significantly elevated 25-hydroxyvitamin D concentrations.
While this historical data points to a significant potential for cross-reactivity, the exact impact on current, specific immunoassays from manufacturers like Roche, Siemens, Abbott, and DiaSorin remains unquantified in publicly available literature. The table below summarizes known cross-reactivity for common Vitamin D metabolites in several assays, highlighting the data gap for DHT.
| Immunoassay Platform | 25(OH)D₂ | 3-epi-25(OH)D₃ | 24,25(OH)₂D₃ | This compound Metabolites |
| Roche Elecsys Vitamin D Total | ~97% | High cross-reactivity reported in some studies | ~149% | Data Not Available |
| Siemens ADVIA Centaur Vitamin D Total | ~100% | Minimal (~1.1%) | Data Not Available | Data Not Available |
| Abbott Architect 25-OH Vitamin D | ~82% | Data Not Available | ~112% | Data Not Available |
| DiaSorin LIAISON 25 OH Vitamin D TOTAL | ~100% | Not affected in original RIA formulation | Data Not Available | Data Not Available |
Note: Cross-reactivity percentages are based on manufacturer claims and published studies and may vary between different versions of the assays and study conditions. The lack of data for DHT metabolites represents a significant knowledge gap.
The absence of current data is critical, as case reports continue to demonstrate the susceptibility of modern immunoassays to interference from other substances, such as paraproteins, leading to factitiously high Vitamin D results that are only identified by confirmatory analysis with a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols for Assessing Cross-reactivity
A standardized approach is essential for determining the cross-reactivity of DHT metabolites in a Vitamin D immunoassay. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) Guideline EP7-A2 for interference testing.
Objective: To quantify the percent cross-reactivity of 25-OH-DHT and other relevant DHT metabolites in a specific Vitamin D immunoassay.
Materials:
-
Vitamin D immunoassay system (e.g., Roche, Siemens, Abbott, DiaSorin) and corresponding reagents.
-
Certified reference standards of the primary analyte (e.g., 25(OH)D₃).
-
Purified DHT metabolites (e.g., 25-OH-DHT, 1α,25-(OH)₂DHT) of known concentration.
-
Pooled human serum with a low endogenous Vitamin D concentration.
-
Reference method for Vitamin D measurement (LC-MS/MS) for validation.
Methodology:
-
Preparation of Base Serum Pools: Prepare a human serum pool with a known, low concentration of 25(OH)D. This will serve as the matrix for spiking experiments.
-
Preparation of Test Samples:
-
Create a control sample by adding only the diluent to the base serum pool.
-
Create a series of spiked samples by adding known concentrations of the DHT metabolite to the base serum pool. The concentrations should cover a clinically relevant range.
-
-
Sample Analysis:
-
Analyze the control and spiked samples in replicate (n=5 or more) using the immunoassay under investigation.
-
Measure the apparent 25(OH)D concentration in each sample.
-
-
Calculation of Cross-reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-reactivity = [(Mean concentration of spiked sample - Mean concentration of control sample) / Concentration of added DHT metabolite] x 100
-
Validation (Optional but Recommended): Analyze the same set of samples using a validated LC-MS/MS method that can differentiate between 25(OH)D and the DHT metabolites to confirm the immunoassay findings.
dot
References
- 1. This compound | C28H46O | CID 5311071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo metabolism of the vitamin D analog, this compound. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrotachysterol and Cholecalciferol (Vitamin D3) for Researchers and Drug Development Professionals
An in-depth examination of two key vitamin D analogues, Dihydrotachysterol (DHT) and Cholecalciferol (Vitamin D3), this guide provides a comparative analysis of their pharmacology, pharmacokinetics, and clinical applications. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear, objective comparison to inform research and clinical decisions.
This compound, a synthetic analogue of vitamin D, and Cholecalciferol, the naturally occurring form of vitamin D3, are both crucial in the management of calcium and phosphate homeostasis. While their therapeutic goals are similar, their distinct metabolic pathways and pharmacokinetic profiles result in different clinical characteristics and applications. This guide delves into these differences, presenting data-driven comparisons of their efficacy, safety, and mechanisms of action.
Pharmacological and Pharmacokinetic Profile: A Head-to-Head Comparison
The primary distinction between this compound and Cholecalciferol lies in their metabolic activation. Cholecalciferol requires two hydroxylation steps, first in the liver to form calcifediol (25-hydroxyvitamin D3) and subsequently in the kidneys to become the active hormone calcitriol (1,25-dihydroxyvitamin D3)[1]. In contrast, DHT is a synthetic vitamin D analog that undergoes activation in the liver to 25-hydroxythis compound and does not necessitate renal hydroxylation, making it a valuable therapeutic option for individuals with impaired kidney function[2][3]. This fundamental difference in metabolism leads to a more rapid onset of action for DHT, typically within hours, compared to the days it may take for Cholecalciferol to exert its full effect[2][4].
| Parameter | This compound (DHT) | Cholecalciferol (Vitamin D3) | References |
| Activation Pathway | Hepatic 25-hydroxylation | Hepatic 25-hydroxylation followed by renal 1α-hydroxylation | |
| Active Metabolite | 25-hydroxythis compound | Calcitriol (1,25-dihydroxyvitamin D3) | |
| Onset of Action | Rapid (within 2 hours) | Slower (days) | |
| Half-life of Active Metabolite | Shorter | Longer | |
| Primary Clinical Advantage | Efficacy in renal impairment, rapid action | Natural form, well-established supplementation |
Clinical Efficacy and Safety: Insights from Experimental Data
Clinical studies have demonstrated the efficacy of both agents in treating hypocalcemia. A comparative study in elderly patients with hypocalcemia found that both oral this compound and parenteral cholecalciferol were successful in normalizing serum calcium levels within two weeks. Notably, hypercalcemia was not observed with either this compound or cholecalciferol in this study, suggesting a favorable safety profile for both in this context when properly monitored. However, due to its longer half-life, intoxication with DHT can lead to prolonged and severe hypercalcemia, which can be a diagnostic challenge as DHT is not detected by conventional vitamin D assays.
Animal studies in rats have provided further insights into their distinct mechanisms. Vitamin D3 was shown to increase the fast exchange calcium compartment, endogenous fecal calcium excretion, and bone uptake and release rates, indicating a mode of action more similar to parathyroid hormone than to its chemical relative, this compound.
| Outcome Measure | This compound (DHT) | Cholecalciferol (Vitamin D3) | Study Population | Reference |
| Normalization of Serum Calcium | Achieved within 2 weeks | Achieved within 2 weeks | Elderly patients with hypocalcemia | |
| Incidence of Hypercalcemia | Not observed | Not observed | Elderly patients with hypocalcemia | |
| Effect on Bone Resorption | Less potent than Vitamin D analogs like 1α,25(OH)2D3 | Stimulates bone resorption | In vitro and in vivo animal models |
Signaling Pathways and Mechanisms of Action
Both this compound and the active form of Cholecalciferol, calcitriol, exert their biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of the ligand to the VDR leads to the transcription of genes involved in calcium and phosphate transport in the intestines, kidneys, and bones, ultimately leading to an increase in serum calcium levels.
Experimental Methodologies
Quantification of Vitamin D Metabolites in Serum
A common method for the analysis of vitamin D and its metabolites is High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The following provides a general protocol for serum sample preparation and analysis.
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
To 1 mL of serum, add 2 mL of a 2:1 (v/v) mixture of ethanol and acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
2. HPLC Analysis
-
Column: A C18 reverse-phase column is typically used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile, methanol, and a buffer is commonly employed to achieve optimal separation.
-
Detection: UV detection at approximately 265 nm is suitable for quantifying these compounds. For higher sensitivity and specificity, LC-MS/MS is the preferred method.
In Vivo Animal Study Protocol: Comparative Efficacy in a Rat Model
This protocol outlines a general approach for a comparative study of this compound and Cholecalciferol in a rat model of vitamin D deficiency.
1. Animal Model:
-
Use weanling male Sprague-Dawley rats.
-
Induce vitamin D deficiency by feeding a vitamin D-deficient diet for a specified period (e.g., 4-6 weeks).
2. Experimental Groups:
-
Group 1: Control (Vitamin D-deficient diet).
-
Group 2: Cholecalciferol-treated (Vitamin D-deficient diet supplemented with a specific dose of Cholecalciferol).
-
Group 3: this compound-treated (Vitamin D-deficient diet supplemented with a specific dose of this compound).
3. Dosing and Administration:
-
Administer the compounds orally or via injection for a defined treatment period.
4. Sample Collection and Analysis:
-
Collect blood samples at regular intervals to measure serum calcium, phosphate, and parathyroid hormone (PTH) levels.
-
At the end of the study, collect tissues such as bone and intestine for further analysis (e.g., bone mineral density, gene expression of calcium transporters).
5. Statistical Analysis:
-
Use appropriate statistical tests to compare the outcomes between the different treatment groups.
Conclusion
This compound and Cholecalciferol are both effective in managing hypocalcemia, but their distinct pharmacological profiles make them suitable for different clinical scenarios. DHT's rapid onset of action and its activation pathway that bypasses the kidneys make it a preferred choice for patients with renal insufficiency or those requiring a quick correction of calcium levels. Cholecalciferol, being the natural form of vitamin D3, is widely used for supplementation and in patients with normal renal function. The choice between these two agents should be guided by the patient's clinical condition, particularly their renal function, and the desired speed of action. Further research with larger, well-controlled comparative clinical trials is needed to establish more definitive guidelines for their use.
References
- 1. A comparative study of cholecalciferol, this compound and alfacalcidol in the treatment of elderly patients with hypocalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of crystalline this compound, vitamin D2 and parathyroid extract on calcium and phosphorus metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Dihydrotachysterol: A Viable Alternative for Managing Hypocalcemia in the Absence of Renal Hydroxylation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dihydrotachysterol (DHT) with other vitamin D analogues, validating its efficacy in managing hypocalcemia, particularly in patient populations with compromised renal function. This document synthesizes experimental data, details methodologies, and visually represents key biological and experimental processes.
This compound, a synthetic analogue of vitamin D, distinguishes itself by not requiring renal hydroxylation for its activation, a critical advantage in the treatment of hypocalcemia associated with renal insufficiency. Unlike its counterparts, cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2), which necessitate a final activation step in the kidneys, DHT undergoes hydroxylation in the liver to its active form, 25-hydroxythis compound.[1] This active metabolite effectively binds to the vitamin D receptor (VDR), initiating downstream signaling cascades that lead to increased intestinal calcium absorption and mobilization of calcium from bone, thereby elevating serum calcium levels.[1] This unique metabolic pathway makes DHT a potent therapeutic option for patients with chronic kidney disease or hypoparathyroidism, where the capacity for renal hydroxylation is diminished or absent.
Comparative Efficacy of this compound
Clinical studies have demonstrated the efficacy of this compound in normalizing serum calcium levels, often comparing it to other vitamin D analogues such as alfacalcidol, cholecalciferol, and calcitriol.
A comparative study involving elderly patients with hypocalcemia found that oral DHT was as successful as parenteral cholecalciferol and oral alfacalcidol in normalizing serum calcium levels within two weeks. Notably, hypercalcemia, a potential side effect of vitamin D therapy, was not observed with DHT or cholecalciferol in this study, suggesting a favorable safety profile that may require less frequent biochemical monitoring.[2][3]
In pediatric patients with chronic renal insufficiency, a prospective, randomized, double-blind study compared the effectiveness of calcitriol and DHT. The study concluded that there was no significant difference between the two treatments in promoting linear growth or in the incidence of hypercalcemia.[4] This suggests that DHT can be an equally effective and potentially more cost-effective alternative to calcitriol in this patient population. Another study in patients with chronic renal insufficiency and renal osteodystrophy found that neither calcitriol nor DHT led to an accelerated deterioration of renal function.
While direct quantitative comparisons from head-to-head trials are not always available in a standardized format across all studies, the existing evidence consistently supports the efficacy of DHT in managing hypocalcemia in patients with impaired renal function.
Table 1: Summary of Comparative Efficacy Data for this compound and Other Vitamin D Analogues
| Comparison | Patient Population | Primary Outcome | Key Findings | Reference |
| DHT vs. Alfacalcidol vs. Cholecalciferol | Elderly with hypocalcemia | Normalization of serum calcium | All three were effective in normalizing serum calcium within 2 weeks. No hypercalcemia was observed with DHT or cholecalciferol. | |
| DHT vs. Calcitriol | Children with chronic renal insufficiency | Linear growth, incidence of hypercalcemia | No significant difference in promoting linear growth or causing hypercalcemia. | |
| DHT vs. Calcitriol | Patients with chronic renal insufficiency and renal osteodystrophy | Rate of renal function deterioration | Neither drug was associated with an accelerated decline in renal function. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols from key comparative studies.
Study 1: Comparative Study of Cholecalciferol, this compound, and Alfacalcidol in Elderly Patients with Hypocalcemia
-
Study Design: A randomized controlled trial.
-
Participants: Fifty elderly patients diagnosed with hypocalcemia.
-
Intervention: Patients were randomly assigned to one of three treatment groups for 8 weeks:
-
Oral this compound
-
Parenteral Cholecalciferol
-
Oral Alfacalcidol
-
-
Data Collection: Serum calcium levels were monitored regularly.
-
Primary Endpoint: Normalization of serum calcium levels.
-
Safety Endpoint: Incidence of hypercalcemia.
Study 2: A Prospective, Double-Blind Study of Calcitriol versus this compound in Children with Chronic Renal Insufficiency
-
Study Design: A prospective, randomized, double-blind study.
-
Participants: Children aged 1.5 to 10 years with a glomerular filtration rate between 20 and 75 ml/min per 1.73 m² and elevated serum parathyroid hormone concentrations.
-
Intervention: Following a control period, 82 patients completed at least 6 months of treatment with either:
-
Calcitriol (mean dosage: 17.1 ± 5.9 ng/kg per day)
-
This compound (mean dosage: 13.8 ± 3.3 µg/kg per day)
-
-
Data Collection: Height (for z-score calculation), serum calcium, and glomerular filtration rate were measured.
-
Primary Endpoints: Change in height z-scores.
-
Safety Endpoints: Incidence of hypercalcemia and changes in glomerular filtration rate.
Methodology for Serum Calcium and Phosphorus Measurement
In clinical trials evaluating treatments for mineral and bone disorders, accurate measurement of serum calcium and phosphate is paramount. Standardized laboratory methods are employed to ensure consistency and comparability of data.
-
Serum Calcium: Total serum calcium is commonly measured using colorimetric assays, such as the o-cresolphthalein complexone (CPC) method or the arsenazo III dye method. Ionized calcium, the biologically active form, is measured using ion-selective electrodes.
-
Serum Phosphorus: Inorganic phosphate levels are typically determined using a phosphomolybdate/UV method.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vitamin D replacement therapy and renal function. Calcitriol v this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of cholecalciferol, this compound and alfacalcidol in the treatment of elderly patients with hypocalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prospective, double-blind study of growth failure in children with chronic renal insufficiency and the effectiveness of treatment with calcitriol versus this compound. The Growth Failure in Children with Renal Diseases Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dihydrotachysterol
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dihydrotachysterol, a synthetic analogue of vitamin D, requires careful handling and specific disposal procedures to mitigate risks to human health and the ecosystem. Adherence to these protocols is not only a matter of best practice but also a legal and ethical obligation.
Waste Classification and Handling
Before disposal, it is essential to classify this compound waste correctly. Based on its properties and potential hazards, it may be categorized as a hazardous or non-hazardous pharmaceutical waste, depending on the regulations of the governing bodies such as the Environmental Protection Agency (EPA) in the United States.[1] It is the responsibility of the waste generator to make this determination.[2][3]
All personnel handling this compound waste must be trained in the appropriate procedures to protect themselves and the environment.[4] This includes wearing suitable personal protective equipment (PPE), such as chemical-impermeable gloves, and ensuring adequate ventilation.[5]
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. This ensures the complete and safe destruction of the compound. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain, as this can lead to environmental contamination.
Step-by-Step Disposal Protocol:
-
Containment: Securely place the this compound waste in a suitable, closed, and properly labeled container to prevent leaks or spills.
-
Labeling: The container must be clearly marked with the identity of the chemical and appropriate hazard warnings in compliance with federal, state, and local regulations.
-
Storage: Store the sealed container in a designated, locked-up area away from incompatible materials and sources of ignition.
-
Arrangement for Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and transportation of the waste.
-
Manifesting: For hazardous waste, a uniform hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.
Contaminated Materials and Packaging
Any materials that have come into contact with this compound, such as PPE, spill cleanup materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.
Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill if not contaminated. However, for combustible packaging materials, controlled incineration is a possible disposal route.
Spill Management
In the event of a spill, the area should be evacuated, and all sources of ignition must be removed. Personnel involved in the cleanup must wear appropriate PPE. The spilled material should be collected using spark-proof tools and placed in a suitable container for disposal. It is crucial to prevent the spilled chemical from entering drains or the environment.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created using the DOT language.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Dihydrotachysterol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dihydrotachysterol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed.[1][2] It is crucial to handle this compound with care to avoid exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure risk.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. Eye Protection: Tightly fitting safety goggles with side-shields. Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to prevent dust inhalation. Lab Coat: Standard laboratory coat.[1] |
| Dissolving and Solution Preparation | Gloves: Chemical-resistant gloves. Consider double-gloving if splashes are likely. Eye Protection: Tightly fitting safety goggles with side-shields. Respiratory Protection: Work in a chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron.[1] |
| Conducting Reactions and Analysis | Gloves: Chemical-resistant gloves. Eye Protection: Tightly fitting safety goggles with side-shields. Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood. Lab Coat: Fire/flame resistant and impervious clothing.[1] |
| Large-Scale Operations | Gloves: Heavy-duty chemical-resistant gloves. Eye Protection: Chemical safety goggles and a full-face shield. Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded. Protective Clothing: Chemical-resistant suit or apron over a lab coat. |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation:
-
Ensure a well-ventilated area or a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower before starting work.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated and clearly labeled waste container for this compound waste.
-
-
Handling the Chemical:
-
Wear the appropriate PPE before handling the compound.
-
Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a suitable, closed, and properly labeled container.
-
Disposal Method: The material must be disposed of as hazardous waste. This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Discharge into the environment must be avoided.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
Emergency Procedures
First Aid Measures
| Exposure Route | Immediate Action |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
Spill Response
-
Evacuate: Evacuate personnel from the immediate spill area. Keep people away from and upwind of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Protect: Wear appropriate PPE, including chemical-impermeable gloves and a respirator if necessary.
-
Clean-up:
-
Remove all sources of ignition. Use spark-proof tools.
-
Avoid dust formation.
-
Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
-
Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for this compound Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
